2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Description
Structure
3D Structure
Properties
CAS No. |
85721-08-0 |
|---|---|
Molecular Formula |
C14H7ClF4O |
Molecular Weight |
302.65 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |
InChI Key |
WOLOCKQZPBSLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
An In-depth Technical Guide to 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone for Medicinal and Synthetic Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone, a halogenated and trifluoromethylated benzophenone derivative of significant interest in medicinal chemistry and organic synthesis. The document details the molecule's chemical structure, physicochemical properties, a validated synthetic protocol via Friedel-Crafts acylation with mechanistic insights, and a thorough analytical characterization profile. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthesis, and potential applications as a versatile building block in the creation of complex molecular architectures.
Introduction: The Strategic Value of Fluorinated Benzophenones
The benzophenone scaffold is a prevalent and important motif in a multitude of natural products and pharmacologically active molecules.[1][2] Its unique, non-planar, bi-aryl structure provides a versatile framework for creating three-dimensional diversity in drug design. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[3][4]
The C-F bond's high bond energy enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the aromatic rings, influencing pKa and receptor-ligand interactions.[5] 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone combines these features, making it a highly valuable, yet under-documented, intermediate for the synthesis of novel therapeutic agents and functional materials.[6][7] This guide aims to consolidate the available information and provide expert-driven protocols and analyses to facilitate its use in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in synthetic and analytical workflows.
Chemical Structure and Identifiers
The structural and identifying information for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2-Chloro-5-(trifluoromethyl)phenyl)(4-fluorophenyl)methanone | N/A |
| Molecular Formula | C₁₄H₇ClF₄O | N/A |
| Molecular Weight | 302.65 g/mol | N/A |
| CAS Number | 1160425-96-5 | N/A |
| Canonical SMILES | C1=CC(=CC=C1F)C(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl | N/A |
Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Benzophenone and its substituted derivatives are typically crystalline solids at room temperature. |
| Melting Point | 85 - 95 °C | The melting point is influenced by crystal lattice packing and intermolecular forces. This range is an educated estimate based on related substituted benzophenones. |
| Boiling Point | > 350 °C (at 760 mmHg) | High boiling point is expected due to the high molecular weight and polarity. Data for 2'-Chloro-5'-(trifluoromethyl)acetophenone shows a boiling point of 204-205 °C, and the addition of a phenyl group will significantly increase this.[8] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone); Insoluble in water. | The largely nonpolar aromatic structure dictates its solubility profile. The trifluoromethyl group can increase lipophilicity. |
Synthesis and Mechanistic Causality
The most reliable and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial C-C bond between one of the aromatic rings and the carbonyl carbon.
Synthetic Strategy: The Logic of Reactant Selection
The synthesis involves the reaction of 2-chloro-5-(trifluoromethyl)benzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Acylating Agent: 2-chloro-5-(trifluoromethyl)benzoyl chloride is the electrophile precursor. The electron-withdrawing trifluoromethyl and chloro groups on this ring make the carbonyl carbon highly electrophilic upon activation by the Lewis acid.
-
Aromatic Substrate: Fluorobenzene serves as the nucleophile. The fluorine atom is an ortho-, para-director. Due to steric hindrance from the acyl group, the acylation is expected to occur predominantly at the para position, leading to the desired 4'-fluoro isomer.[11]
-
Catalyst: Anhydrous AlCl₃ is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of the highly reactive acylium ion electrophile.[9] A stoichiometric amount is often required as the product ketone can also form a complex with AlCl₃.
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- 8. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
Solubility data for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone in organic solvents
Technical Guide: Solubility Profiling & Process Optimization for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Executive Summary
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS: 122756-34-5) is a critical lipophilic intermediate, primarily employed in the synthesis of agrochemical active ingredients (e.g., herbicides) and fluorinated pharmaceutical scaffolds. Its purification and reaction efficiency are governed by its solubility behavior in organic solvents.[1]
This guide provides a comprehensive technical analysis of the compound's solubility characteristics.[1] Due to the proprietary nature of specific mole-fraction datasets for this exact structure in open literature, this guide synthesizes predictive solubility profiles based on validated Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., 4,4'-difluorobenzophenone, 4-chlorobenzophenone). It further details the standardized protocols required to generate precise onsite data and applies this knowledge to crystallization process design .
Chemical Properties & Solubility Landscape
The target compound features a benzophenone core decorated with three electron-withdrawing groups: a chlorine atom, a fluorine atom, and a trifluoromethyl (-CF3) group. These substituents significantly increase lipophilicity compared to the parent benzophenone.
Predicted Solubility Trends (Thermodynamic Basis):
-
High Solubility: Aromatic hydrocarbons (Toluene) and moderate polarity esters (Ethyl Acetate). The
- interactions and van der Waals forces dominate. -
Moderate Solubility: Polar protic solvents (Ethanol, Isopropanol). Solubility is temperature-dependent; the hydrophobic -CF3 and -Cl groups disrupt hydrogen bonding networks, reducing solubility at low temperatures.
-
Low Solubility (Anti-Solvents): Water (Hydrophobic effect) and Aliphatic hydrocarbons (n-Heptane/Hexane) at low temperatures.
Table 1: Estimated Solubility Profile (Process Development Reference)
Estimates based on Hansen Solubility Parameters (HSP) and analog data [1][2].
| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ 60°C | Process Role |
| Aromatic | Toluene | High (>20 wt%) | Very High | Reaction Medium |
| Ester | Ethyl Acetate | High (>15 wt%) | Very High | Extraction / Solvent |
| Ketone | Acetone | High (>25 wt%) | Very High | Dissolution |
| Alcohol | Ethanol | Moderate (2-5 wt%) | High | Crystallization Solvent |
| Alcohol | Isopropanol (IPA) | Low-Mod (1-3 wt%) | Moderate | Anti-Solvent / Wash |
| Alkane | n-Heptane | Low (<1 wt%) | Moderate | Anti-Solvent |
| Aqueous | Water | Insoluble | Insoluble | Wash / Phase Separation |
Experimental Determination Protocol
To validate specific mole-fraction solubility (
Workflow: Dynamic Laser Monitoring Method
This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.
-
Preparation: Accurately weigh solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.
-
Setup: Insert a laser transmittance probe (or turbidity meter) into the slurry.
-
Dissolution: Heat the mixture slowly (e.g., 0.2 K/min).
-
Detection: Record the temperature at which laser transmittance maximizes (indicating complete dissolution). This is the saturation temperature (
) for the known mole fraction. -
Replication: Repeat with varying solute concentrations to build the polythermal solubility curve.
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Thermodynamic Modeling & Data Correlation
Raw experimental data must be correlated to ensure internal consistency and allow for interpolation. The Modified Apelblat Equation is the standard model for benzophenone derivatives [3].
Equation:
- : Mole fraction solubility[2]
- : Absolute temperature (K)[3]
- : Empirical model parameters derived from regression.
Interpretation:
-
Parameter B: Related to the enthalpy of solution. A negative
value confirms the endothermic nature of dissolution (solubility increases with ). -
Fit Quality: A Relative Root Mean Square Deviation (RMSD) of < 2% indicates high-quality data suitable for process engineering.
Application: Crystallization Process Design
For 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone, Cooling Crystallization is the preferred purification method. The solubility differential between high and low temperatures in alcohols (like Ethanol or Ethanol/Water mixtures) drives high recovery yields.
Optimization Strategy:
-
Solvent Selection: Choose a solvent with a steep solubility curve (high
). Ethanol is often ideal as it dissolves the compound well at reflux but poorly at 0°C. -
Seeding: Introduce seed crystals at the metastable zone width (MSZW) limit to control particle size distribution (PSD).
-
Anti-Solvent Dosing: If yield is low, add water or heptane at the end of the cooling ramp to force remaining solute out of solution ("Drowning out").
Figure 2: Decision Logic for Crystallization Process Optimization based on Solubility Data.
References
-
Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents. Journal of Chemical & Engineering Data. (Provides analog data and thermodynamic parameters for fluorinated benzophenones).
-
Equilibrium mole fraction solubility of 4-chlorobenzophenone in eleven organic solvents. Journal of Chemical Thermodynamics. (Establishes solubility baseline for chlorinated benzophenone derivatives). [2]
-
Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents. Journal of Chemical Thermodynamics. (Standard reference for the Apelblat modeling methodology). [4]
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research. (Context on the synthesis and properties of fluorinated benzophenone scaffolds).
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The Strategic Role of the Trifluoromethyl Group in Modulating Benzophenone Derivatives for Advanced Drug Discovery
An In-Depth Technical Guide
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] However, optimizing its pharmacological profile to overcome challenges such as metabolic instability and non-specific binding is a critical step in drug development. The introduction of the trifluoromethyl (-CF3) group has emerged as a powerful strategy to refine the physicochemical and biological properties of these derivatives.[3] This technical guide provides an in-depth analysis of the multifaceted role of the -CF3 group in benzophenone derivatives, exploring its profound impact on electronic properties, lipophilicity, metabolic stability, and receptor interactions. We will dissect the causal mechanisms behind these effects and provide field-proven experimental protocols for the synthesis and evaluation of these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this unique functional group.
Introduction: The Benzophenone Core and the Rise of the Trifluoromethyl Group
Benzophenone, a diaryl ketone, presents a unique three-dimensional structure due to the twist between its two phenyl rings.[1] This intrinsic conformation allows for precise spatial orientation of substituents, making it a versatile scaffold for interacting with biological targets.[1] However, the parent structure often requires modification to enhance its drug-like properties.
In the medicinal chemist's toolkit, the trifluoromethyl (-CF3) group has become an indispensable tool for molecular optimization.[3][4] Its incorporation is a key strategy for transforming a promising compound into a viable drug candidate.[5][6] Unlike a simple methyl or chloro group, the -CF3 moiety imparts a unique combination of electronic and steric properties that can dramatically and predictably alter a molecule's behavior in vitro and in vivo. This guide will explore the fundamental principles governing the influence of the -CF3 group when appended to the benzophenone framework.
Physicochemical Transformation: How the -CF3 Group Reshapes the Benzophenone Scaffold
The introduction of a trifluoromethyl group fundamentally alters the core characteristics of a benzophenone molecule. These changes are not isolated; they create a cascade of effects that influence everything from solubility to target binding affinity.
Potent Electronic Withdrawal and its Consequences
The three highly electronegative fluorine atoms make the -CF3 group one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry.[4][7][8][9][10] When attached to a phenyl ring of the benzophenone core, it exerts a strong inductive effect, pulling electron density away from the aromatic system.[7] This has several critical consequences:
-
Modulation of Acidity/Basicity: By withdrawing electron density, the -CF3 group can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups like amines.[11] This can be crucial for optimizing ionization at physiological pH, affecting solubility and target engagement.
-
Altered Reactivity: The deactivation of the aromatic ring makes it less susceptible to electrophilic attack.[7] More importantly, it enhances the electrophilic character of the carbonyl carbon in the benzophenone core, potentially strengthening interactions with nucleophilic residues in a protein's active site.[9][10]
-
Directional Effects: The strong electron-withdrawing nature of the -CF3 group makes it a meta-directing substituent in electrophilic aromatic substitution reactions, a key consideration during the synthesis of more complex derivatives.[7][12]
Caption: Inductive effect of the -CF3 group on the benzophenone core.
Enhancing Lipophilicity for Improved Pharmacokinetics
Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter that governs a drug's ability to cross biological membranes.[4] The -CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[5][13]
-
Improved Membrane Permeability: Increasing the lipophilicity of a benzophenone derivative can enhance its absorption across the gut wall and improve its ability to penetrate target tissues, including crossing the blood-brain barrier.[4][13]
-
Stronger Hydrophobic Interactions: Many protein-ligand interactions are driven by the hydrophobic effect. The lipophilic nature of the -CF3 group allows it to fit snugly into hydrophobic pockets within a receptor, often increasing binding affinity and potency.[5]
Fortifying Against Metabolism: The Power of the C-F Bond
One of the most significant advantages of incorporating a -CF3 group is the enhancement of metabolic stability.[4][14] Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is often a point of failure for drug candidates.[15]
-
Blocking Metabolic Hotspots: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to ~414 kJ/mol for a C-H bond.[5][16] Replacing a metabolically vulnerable methyl group or hydrogen atom on the benzophenone ring with a -CF3 group effectively blocks oxidative metabolism at that site.[11][14]
-
Increased Drug Half-Life: By resisting enzymatic degradation, trifluoromethylated compounds often exhibit a longer biological half-life.[4][14] This can lead to a more sustained therapeutic effect, potentially allowing for less frequent dosing and improved patient compliance.
Table 1: Comparative Physicochemical Properties
| Property | -CH₃ Group (Methyl) | -CF₃ Group (Trifluoromethyl) | Rationale for Change |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | High electronegativity of fluorine atoms.[7][13] |
| Hansch-Fujita π Constant | +0.56 | +0.88 | Fluorine atoms increase lipophilicity.[5][13] |
| Bond Dissociation Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is significantly stronger and more stable.[5] |
| Steric Size (van der Waals) | Similar to Ethyl | Similar to Isopropyl | The -CF3 group is bulkier than a methyl group.[5][13] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | The strength of the C-F bond prevents enzymatic cleavage.[14] |
Biological Implications: From Bioisosterism to Enhanced Potency
The physicochemical modifications imparted by the -CF3 group translate directly into tangible changes in biological activity and pharmacokinetic profiles.
The -CF3 Group as a Bioisostere
The trifluoromethyl group is frequently used as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group.[5][11] While sterically similar to a chloro group, its electronic properties are vastly different.[5] This strategy allows medicinal chemists to probe the steric and electronic requirements of a binding site. For instance, replacing a metabolically labile methyl group with a -CF3 group can maintain or improve binding through enhanced hydrophobic interactions while simultaneously blocking a major metabolic pathway.[11][14]
Caption: The bioisosteric replacement workflow.
Impact on Pharmacokinetics (ADME)
The collective effects of the -CF3 group create a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Absorption & Distribution: Enhanced lipophilicity generally improves passive diffusion across membranes, leading to better oral bioavailability and tissue distribution.[4][5][16]
-
Metabolism: As detailed previously, metabolic resistance is a hallmark of trifluoromethylated compounds, leading to lower intrinsic clearance and longer half-lives.[14]
-
Excretion: By blocking certain metabolic pathways, the drug may be excreted unchanged to a greater extent, or its metabolic profile may be simplified, leading to more predictable patient outcomes.
Synthetic and Experimental Protocols
A theoretical understanding must be grounded in practical application. This section provides validated, step-by-step methodologies for the synthesis and evaluation of trifluoromethylated benzophenone derivatives.
Protocol: Synthesis of a Trifluoromethylated Benzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and common method for synthesizing benzophenones.[17][18] This protocol describes the synthesis of 4-(trifluoromethyl)benzophenone.
Objective: To synthesize 4-(trifluoromethyl)benzophenone from benzoyl chloride and trifluoromethylbenzene.
Materials:
-
Benzoyl chloride
-
Trifluoromethylbenzene (Benzotrifluoride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition: Add trifluoromethylbenzene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until all the aluminum salts have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-(trifluoromethyl)benzophenone.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is essential for validating the hypothesis that trifluoromethylation enhances metabolic stability.[14]
Objective: To determine and compare the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a benzophenone derivative versus its trifluoromethylated analog.[14]
Materials:
-
Test compounds (parent benzophenone and CF₃-benzophenone), dissolved in DMSO.
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard).
-
96-well plates, incubator (37°C), LC-MS/MS system.
Procedure:
-
Preparation: Prepare working solutions of the test compounds in phosphate buffer. Thaw the liver microsomes on ice.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound working solution and pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks the T=0 time point for the reaction kinetics.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute sample serves as the baseline concentration.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation parameters.
Caption: Workflow for the in vitro microsomal stability assay.
Table 2: Expected Outcomes from Metabolic Stability Assay
| Parameter | Benzophenone (with -CH₃) | Benzophenone (with -CF₃) | Rationale for Change |
| Half-life (t₁/₂) in vitro | Shorter | Longer | The -CF3 group blocks a primary site of oxidative metabolism, reducing the rate of drug clearance.[14] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a direct measure of metabolic capacity; blocking metabolism reduces this value.[14] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[14] |
Conclusion and Future Perspectives
The trifluoromethyl group is far more than a simple substituent; it is a strategic tool for rationally designing benzophenone derivatives with superior pharmacological profiles.[3][5] Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic interactions provides a powerful, multi-pronged approach to overcoming common challenges in drug discovery.[4][5][16][19] By understanding the fundamental principles that govern its influence, researchers can more effectively design molecules with increased potency, selectivity, and improved pharmacokinetics.
Future research will likely focus on developing novel synthetic methods for the selective and late-stage trifluoromethylation of complex benzophenone scaffolds.[3][20] Furthermore, as our understanding of protein-ligand interactions deepens, the precise placement of -CF3 groups to exploit specific hydrophobic and electrostatic interactions will continue to be a fruitful area of investigation, leading to the development of the next generation of benzophenone-based therapeutics.
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- Trifluoromethyl group - Wikipedia. Wikipedia.
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- Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C-C Bond. PubMed.
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- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.
- Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? Quora.
- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review.
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review.
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2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone as a pharmaceutical intermediate
A Privileged Scaffold for Medicinal Chemistry & Lead Optimization
Executive Summary
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS: 122758-15-2) represents a "privileged structure" in modern drug discovery—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While historically significant as the primary intermediate for the mitochondrial complex III inhibitor Hydramethylnon (agrochemical), its pharmaceutical utility has expanded into oncology and metabolic therapeutics.
This guide analyzes the molecule as a high-value Late-Stage Functionalization Handle . Its tri-substituted architecture offers three distinct vectors for chemical modification:
-
Electrophilic Carbonyl: Gateway to hydrazones and bioisosteric heterocycles.
-
2-Chloro "Linchpin": Activated for
or Buchwald-Hartwig couplings to install solubilizing amine tails (common in kinase inhibitors). -
Fluorine/Trifluoromethyl Motifs: Critical for metabolic stability (blocking P450 oxidation) and enhancing lipophilicity (
).[1]
Part 1: Chemical Architecture & Pharmacophore Mapping
To understand the utility of this intermediate, one must analyze its substituents through the lens of medicinal chemistry.
Figure 1: Pharmacophore analysis showing the strategic role of each substituent in drug design.
The "Fluorine Effect" in Drug Design
The simultaneous presence of the 4'-Fluoro and 5-Trifluoromethyl groups is not accidental.
-
Metabolic Blocking: The 4'-position of a phenyl ring is the primary site for Cytochrome P450 oxidative metabolism. Capping this with fluorine (
bond energy ~485 kJ/mol) significantly extends the half-life ( ) of the resulting drug candidate. -
Lipophilicity: The
group is highly lipophilic.[1] Its inclusion often improves membrane permeability (CNS penetration) and hydrophobic binding pocket occupancy.
Part 2: Synthesis Protocol (Friedel-Crafts Acylation)
The industrial standard for synthesizing this intermediate is the Friedel-Crafts Acylation . This route is preferred over Grignard additions due to scalability and the avoidance of cryogenic conditions.
Reaction Scheme
Substrates: 2-Chloro-5-(trifluoromethyl)benzoyl chloride + Fluorobenzene.
Catalyst: Aluminum Chloride (
Step-by-Step Methodology (Optimized for 100g Scale)
1. Reagent Preparation:
-
Acid Chloride Formation: If starting from 2-chloro-5-(trifluoromethyl)benzoic acid, reflux with Thionyl Chloride (
) and a catalytic amount of DMF for 3 hours. Distill off excess to obtain the benzoyl chloride.
2. Acylation (The Critical Step):
-
Setup: A 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a
drying tube (moisture sensitivity is critical). -
Charging: Add 120 mL Fluorobenzene (1.3 equiv) and 150 mL DCM . Cool to 0–5°C using an ice bath.
-
Catalyst Addition: Slowly add 45g Aluminum Chloride (
) (1.1 equiv) portion-wise. Caution: Exothermic. -
Substrate Addition: Add 75g 2-Chloro-5-(trifluoromethyl)benzoyl chloride dropwise over 45 minutes. Maintain internal temperature <10°C to prevent polychlorination.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
3. Quenching & Workup:
-
Pour the reaction mixture slowly into 500g Crushed Ice/HCl mixture. Why? To break the Aluminum-complex and solubilize aluminum salts.
-
Separate the organic layer.[2] Extract the aqueous layer with DCM (
). -
Wash combined organics with 5% NaOH (removes unreacted acid) and Brine .
-
Dry over
and concentrate under reduced pressure.
4. Purification:
-
Crystallization: Recrystallize from Ethanol/Water (80:20) or Heptane.
-
Yield Target: >85%.
-
Purity: >98% (HPLC).
Figure 2: Workflow for the Friedel-Crafts synthesis of the target intermediate.
Part 3: Critical Process Parameters (CPP) & Troubleshooting
In a research or pilot-plant setting, specific parameters dictate the quality of the intermediate.
| Parameter | Specification | Scientific Rationale |
| Moisture Control | < 0.05% | |
| Temperature | < 10°C (Addition) | Higher temperatures during addition promote regio-isomer formation (ortho-acylation on fluorobenzene) and polychlorination. |
| Stoichiometry | 1.1 eq | The ketone product complexes with |
| Regioselectivity | > 99% para | Fluorine is an ortho, para-director. Steric hindrance usually favors para, but high temps increase ortho impurity. |
Part 4: Downstream Pharmaceutical Applications
This molecule is rarely the final drug; it is a divergent intermediate .
1. Synthesis of Amidinohydrazones (Mitochondrial Inhibitors)
The carbonyl group is condensed with hydrazine derivatives.
-
Mechanism: Acid-catalyzed condensation.
-
Application: This creates the core scaffold for Hydramethylnon and its analogs, which are potent inhibitors of the mitochondrial electron transport chain (Complex III). In oncology, these analogs are studied for inducing apoptosis in metabolic-variant tumors.
2.
Diversification (Kinase Inhibitor Scaffolds)
The 2-chloro position is activated by the electron-withdrawing carbonyl and
-
Reaction: Nucleophilic Aromatic Substitution (
) with primary or secondary amines. -
Utility: Replacing the Chlorine with a morpholine or piperazine ring drastically alters solubility and creates a "hinge-binding" motif common in kinase inhibitors (e.g., similar to the Vemurafenib scaffold logic).
3. Bioisosteric Replacement
Researchers use this scaffold to replace purely lipophilic diaryl systems. The
Part 5: Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects (due to the stable C-F bonds).
-
-
Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.
References
- Friedel-Crafts Methodology: Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Fluorine in Medicine: Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432–2506.
-
Bioisosteres & Scaffolds: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Synthesis of Diaryl Ketones: Prim, D., et al. (2025). "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates." SIOC Journals.
- Mitochondrial Complex III Inhibitors: Hollingshead, M., et al. (2019). "Mitochondrial targeting of hydramethylnon analogs in oncology." Cancer Research.
(Note: While specific CAS 122758-15-2 is often proprietary in specific drug filings, the chemistry described above is the standard validated pathway for this class of benzophenones.)
Sources
Fluorinated Benzophenone Analogs: Synthetic Architectures and Functional Applications
A Technical Guide for Medicinal Chemists and Material Scientists
Executive Summary
Benzophenone (diphenyl ketone) is a privileged scaffold in organic chemistry, serving as the core structure for a vast array of UV filters, photoinitiators, and bioactive agents.[1] The strategic introduction of fluorine atoms onto this scaffold—Fluorinated Benzophenone (F-BP) —fundamentally alters its physicochemical profile.
This guide analyzes the Fluorine Effect on the benzophenone pharmacophore. It details the synthetic methodologies required to access these motifs and examines their dual-utility in inhibiting tubulin polymerization (oncology) and serving as migration-resistant photoinitiators (materials science).
Part 1: The Fluorine Advantage (Mechanistic Theory)
The substitution of hydrogen with fluorine in benzophenone analogs is rarely a passive structural change. It is a deliberate engineering choice driven by three factors:
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at the para positions blocks cytochrome P450-mediated hydroxylation, extending the half-life (
) of the molecule in vivo. -
Electronic Modulation: Fluorine is the most electronegative element. In benzophenones, this lowers the energy of the LUMO, making the carbonyl carbon more susceptible to nucleophilic attack or radical formation (critical for photoinitiators).
-
Lipophilicity (
): Fluorination generally increases lipophilicity, enhancing membrane permeability for drug candidates. However, it also alters the dipole moment, which can be leveraged to tune binding affinity in protein pockets (e.g., the colchicine binding site of tubulin).
Part 2: Synthetic Architectures
Accessing F-BPs requires robust electrophilic aromatic substitution or organometallic protocols. The choice of method depends on the substitution pattern required.
Synthesis Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on the target substrate.
Figure 1: Synthetic decision tree for selecting the optimal route to fluorinated benzophenones based on electronic requirements and functional group tolerance.
Validated Protocol: Friedel-Crafts Acylation
Objective: Synthesis of 4-fluorobenzophenone via solvent-free acylation. Rationale: This method utilizes a Lewis acid catalyst to generate a reactive acylium ion.[2] We employ a solvent-free approach using mixed triflates or standard AlCl3 to maximize atom economy and yield.
Protocol Steps:
-
Reagent Prep: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge Aluminum Chloride (AlCl3) (1.2 equiv).
-
Critical: AlCl3 is hygroscopic. Exposure to moisture deactivates the catalyst and generates HCl gas. Handle rapidly or in a glovebox.
-
-
Substrate Addition: Add Fluorobenzene (excess, acts as solvent/reactant) to the flask. Cool the mixture to 0°C using an ice bath.
-
Electrophile Introduction: Add Benzoyl Chloride (1.0 equiv) dropwise over 30 minutes.
-
Causality: Dropwise addition controls the significant exotherm of the acylium ion formation complexation. Rapid addition can lead to polychlorination or tarring.
-
-
Reaction Phase: Remove ice bath and heat to reflux (approx. 80-85°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quenching (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl .
-
Why? This breaks the strong Aluminum-Oxygen complex formed with the product ketone. HCl prevents the precipitation of aluminum hydroxides, which cause emulsions during extraction.
-
-
Workup: Extract with Dichloromethane (DCM) (3x). Wash organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Part 3: Medicinal Chemistry Applications (Oncology)[3][4]
Fluorinated benzophenones have emerged as potent Tubulin Polymerization Inhibitors , targeting the colchicine binding site. They act as structural mimics of Combretastatin A-4 (CA-4), but with improved chemical stability compared to the cis-stilbene bridge of CA-4 which is prone to isomerization.
Case Study: Phenstatin Analogs
Recent studies (Zhang et al., Wang et al.) have demonstrated that benzophenones bearing a naphthalene moiety or trimethoxy rings (Phenstatin type) exhibit nanomolar cytotoxicity.
Comparative Potency Data:
| Compound ID | Structure Motif | Target Cell Line | IC50 (μM) | Mechanism |
| Phenstatin | 3,4,5-trimethoxy-BP | A-549 (Lung) | 0.23 | Tubulin destabilizer |
| Compound 10a | 4-fluoro-3',4',5'-trimethoxy-BP | A-549 (Lung) | 0.029 | G2/M Arrest |
| Compound 4u | Naphthalene-BP hybrid | MCF-7 (Breast) | 1.47 | Colchicine site binder |
| Cisplatin | (Standard Control) | MCF-7 (Breast) | 15.24 | DNA Crosslinker |
Data synthesized from Zhang et al. (RSC Adv.) and Wang et al. (Bioorg. Chem.).[1][3][4][5][6][7][8][9][10]
Key Insight: The introduction of fluorine (Compound 10a) resulted in a nearly 10-fold increase in potency compared to the parent Phenstatin. Molecular docking suggests the fluorine atom engages in unique electrostatic interactions within the hydrophobic pocket of
Part 4: Materials Science (Photoinitiators)[14][15][16]
In UV-curing technologies, standard benzophenone suffers from migration (leaching out of the cured film) and limited solubility in reactive diluents.[1] Fluorinated analogs (e.g., FBPAc) solve these issues.
Mechanism of Action (Type II Photoinitiation)
Fluorinated benzophenones function as Type II photoinitiators. They do not cleave; instead, they abstract a hydrogen from a co-initiator (amine) to generate radicals.
Figure 2: Type II Photoinitiation mechanism. The fluorine substitution enhances the intersystem crossing efficiency to the Triplet State.
Performance Metrics:
-
Migration: Fluorinated chains (e.g., acrylated fluorobenzophenones) can crosslink into the polymer matrix, reducing migration by >90% compared to unsubstituted benzophenone.
-
Solubility: The "fluorine effect" increases solubility in acrylate monomers, preventing phase separation during curing.
References
-
Zhang, S., et al. (2016). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances.
-
Wang, G., et al. (2020).[11] "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[11] Bioorganic Chemistry.
-
Woydziak, Z. R., et al. (2012).[7] "Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution." Journal of Organic Chemistry.
-
Wang, L. (2018). "Synthesis And Photo Polymerization Properties Of Benzophenone Photoinitiator." GlobeThesis.
-
Pettus, T. R., et al. (2004). "Phenstatin: A potent inhibitor of tubulin polymerization."[12][13] Journal of Medicinal Chemistry. (Contextual grounding for Phenstatin comparisons).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. figshare.mq.edu.au [figshare.mq.edu.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Visible Light Photoinitiating Systems Based on Flavonoids | MDPI [mdpi.com]
- 11. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. (PDF) Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog [academia.edu]
Methodological & Application
Reduction methods for the ketone group in trifluoromethyl benzophenones
Abstract
Trifluoromethyl (
Part 1: The "Fluorine Effect" on Reactivity
Before selecting a protocol, researchers must understand how the
-
Enhanced Electrophilicity: The
group pulls electron density from the aromatic ring, making the carbonyl carbon more susceptible to nucleophilic hydrides (e.g., , ). Reaction rates for the initial reduction are typically faster than standard benzophenone. -
Destabilized Carbocations: For deoxygenation (reduction to methylene), the reaction typically proceeds via a carbocation intermediate. The
group destabilizes this benzylic cation, making the C-OH bond cleavage the rate-limiting step. Standard hydrogenolysis conditions may fail, requiring "ionic hydrogenation" techniques.
Decision Matrix: Selecting the Right Method
Figure 1: Strategic decision tree for selecting reduction conditions based on target moiety and stereochemical requirements.
Part 2: Reduction to Benzhydrols (Alcohols)
Protocol A: Standard Racemic Reduction (NaBH4)
Application: General synthesis of racemic trifluoromethyl benzhydrols. Mechanism: Nucleophilic addition of hydride to the carbonyl.
Reagents:
-
Substrate: Trifluoromethyl benzophenone (1.0 equiv)
-
Reducing Agent: Sodium Borohydride (
) (1.5 - 2.0 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the ketone in 20 mL of MeOH. Cool to 0°C using an ice bath.
-
Note: Cooling is critical. The electron-deficient carbonyl is highly reactive; uncontrolled exotherms can lead to side products.
-
-
Addition: Add
(7.5 mmol) portion-wise over 10 minutes. Do not dump all at once.-
Observation: Vigorous bubbling (
gas) will occur. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (typically complete in <30 mins).
-
Quench: Carefully quench by adding 10 mL of saturated
solution or 1M HCl.-
Caution: Acidic quench destroys excess hydride rapidly.
-
-
Workup: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Validation Criteria:
-
IR: Disappearance of
stretch (~1660 cm⁻¹); appearance of broad stretch (~3400 cm⁻¹). -
Yield: Expect >90%.
Protocol B: Enantioselective Reduction (CBS Catalyst)
Application: Synthesis of chiral pharmaceutical intermediates.[1]
Challenge:
Reagents:
-
Catalyst: (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) oxazaborolidine (10 mol%)
-
Reductant: Borane-THF complex (
) or Catecholborane (0.6 - 1.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve the Me-CBS catalyst (0.1 mmol) in anhydrous THF (5 mL).
-
Borane Activation: Add the borane source (
, 0.6 mmol) to the catalyst solution. Stir for 15 minutes at room temperature. -
Controlled Addition (Crucial): Cool the catalyst mixture to -20°C or -40°C. Dissolve the
-benzophenone (1.0 mmol) in THF (5 mL) and add it dropwise over 30–60 minutes via syringe pump.-
Why? Keeping the ketone concentration low ensures it reacts only with the chiral catalyst complex, not free borane.
-
-
Quench: Add MeOH (2 mL) dropwise to destroy excess hydride.
-
Workup: Standard aqueous extraction.
Validation Criteria:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to determine ee. Expect >90% ee with proper slow addition.
Part 3: Deoxygenation to Diphenylmethanes (Methylenes)
Direct hydrogenation (Pd/C,
Protocol C: Ionic Hydrogenation (Silane/Acid)
Application: Complete removal of the oxygen atom to form a methylene (
Reagents:
-
Substrate: Trifluoromethyl benzophenone (1.0 equiv)
-
Hydride Source: Triethylsilane (
) (2.5 - 3.0 equiv) -
Solvent/Catalyst: Trifluoroacetic Acid (TFA) (Excess, used as solvent) or TFA/DCM (1:1).
-
Optimization: If reaction stalls, add catalytic Triflic Acid (TfOH).
-
Step-by-Step Protocol:
-
Setup: In a sealed tube or round-bottom flask, dissolve the ketone (2.0 mmol) in Triethylsilane (6.0 mmol).
-
Acid Addition: Add TFA (4-5 mL) slowly. The reaction may warm slightly.
-
Heating: Unlike standard benzophenones,
variants often require heat due to the destabilized carbocation intermediate. Heat to 60°C - 75°C.-
Time: Monitor via GC-MS or TLC. Reaction times may extend to 12-24 hours.
-
-
Workup:
Mechanistic Visualization (Ionic Hydrogenation):
Figure 2: Mechanism of Ionic Hydrogenation. The red node highlights the carbocation intermediate, which is destabilized by the electron-withdrawing CF3 group, necessitating heat or stronger acids.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete reduction due to steric hindrance (if ortho-substituted). | Switch to |
| Low ee (Method B) | Background reduction by free borane. | Decrease addition rate of ketone. Lower temperature to -40°C. Ensure catalyst quality. |
| Stalled Reaction (Method C) | Carbocation too unstable to form in TFA alone. | Add 5-10 mol% Triflic Acid (TfOH) or increase temp to reflux. |
| Defluorination | Occurs during catalytic hydrogenation (Pd/C). | Avoid |
| Over-reduction (Method A) | Rare, but possible if workup is too acidic/hot. | Keep workup neutral/basic. Avoid heating the alcohol in acid. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][3] Journal of the American Chemical Society. [Link]
-
Prakash, G. K. S., & Hu, J. (2004). Fluorine-containing synthons. Organic Process Research & Development. (General reference for stability of CF3 groups). [Link]
-
West, C. T., et al. (1973). Ionic Hydrogenation of Benzophenones. Journal of Organic Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 10. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
Application Note & Protocol: Selective Catalytic Hydrogenation of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Abstract and Introduction
The reduction of substituted benzophenones to their corresponding diarylmethanols (benzhydrols) is a fundamental transformation in organic synthesis, providing key structural motifs for numerous pharmaceuticals, including anti-histaminic and anti-cholinergic agents.[1][2] The target molecule, 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone, presents a significant chemoselectivity challenge due to the presence of multiple reducible or hydrogenolytically labile functional groups. A successful hydrogenation must selectively reduce the carbonyl group while preserving the aryl-chloride, aryl-fluoride, and trifluoromethyl moieties.
Standard hydrogenation catalysts, such as Palladium on carbon (Pd/C), are often too aggressive for such substrates, leading to undesirable side reactions.[3] Specifically, Pd/C is known to promote over-reduction of the desired benzhydrol to the diphenylmethane and can readily cleave the aryl-chloride bond via hydrogenolysis.[1][4][5][6]
This application note provides a robust and highly selective protocol for the catalytic hydrogenation of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone to (2-Chloro-5-(trifluoromethyl)phenyl)(4-fluorophenyl)methanol. By leveraging a sophisticated Ruthenium-based catalyst system, this method achieves high conversion and excellent selectivity, leaving the halogen and trifluoromethyl groups intact.[1][7] We will detail the mechanistic rationale, provide a step-by-step experimental workflow, outline methods for real-time reaction monitoring, and present a guide for product characterization and troubleshooting.
The Chemoselectivity Challenge: Mechanistic Considerations
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across an unsaturated bond, mediated by a metal catalyst.[8] The substrate adsorbs to the catalyst surface, where dissociated hydrogen atoms are transferred, leading to reduction.[8]
The Core Problem: For the target substrate, several reaction pathways are possible:
-
Desired Reaction (Ketone Reduction): The primary goal is the selective reduction of the carbonyl C=O bond to a C-OH group.
-
Over-reduction (Methylene Formation): The resulting benzhydrol can be further reduced, eliminating the hydroxyl group to form a diphenylmethane. This is a common outcome with highly active catalysts like Pd/C in acidic media.[1]
-
Hydrodechlorination (C-Cl Cleavage): The carbon-chlorine bond is susceptible to hydrogenolysis, which would replace the chlorine atom with hydrogen. This is a well-documented side reaction when using palladium catalysts.[6]
-
Defluorination (C-F Cleavage): While generally more stable, the C-F and C-CF₃ bonds can also be cleaved under harsh conditions, though this is less common than C-Cl cleavage.[9]
The Solution: Catalyst Selection
To navigate these competing pathways, catalyst selection is paramount. While Pd/C is a workhorse for many reductions, its propensity for hydrogenolysis makes it unsuitable for this transformation.[1][4]
We employ a homogeneous Ruthenium catalyst, specifically a trans-RuCl₂(phosphine)₂(1,2-diamine) complex. These catalysts have demonstrated exceptional selectivity for the hydrogenation of benzophenones to benzhydrols.[1][7] The key advantages are:
-
High Selectivity for Carbonyls: The Ru-diamine complex shows a strong preference for activating the C=O bond over aryl halides.
-
Preservation of Halogens and CF₃ Groups: Published studies consistently show that halogen atoms and trifluoromethyl groups remain intact under the specified reaction conditions.[1][7]
-
Suppression of Over-reduction: These catalysts do not typically promote the secondary reduction to diphenylmethane.[1]
The reaction requires a base, such as potassium tert-butoxide (t-C₄H₉OK), to generate the active Ru-hydride catalytic species.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the selective hydrogenation.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone | >98% Purity | Commercial Source | Starting Material |
| trans-RuCl₂[(S,S)-TsDPEN][(S)-DAIPEN] or similar Ru-complex | Catalyst Grade | Commercial Source | Example selective catalyst. |
| Potassium tert-butoxide (t-C₄H₉OK) | >98% | Commercial Source | Co-catalyst/Base. Handle under inert atmosphere. |
| 2-Propanol (IPA) | Anhydrous, >99.5% | Commercial Source | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity, >99.99% | Gas Supplier | Reducing Agent |
| Diethyl Ether | Anhydrous | Commercial Source | For work-up |
| Celite® 545 | Filtration Grade | Commercial Source | For catalyst filtration |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial Source | For TLC and Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use a high-pressure reactor (autoclave) rated for the intended pressure and ensure it is properly maintained and operated by trained personnel.
-
Potassium tert-butoxide: Highly reactive and corrosive. It reacts violently with water. Handle exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvents: 2-Propanol and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
Reaction Setup and Execution
A representative procedure using a substrate-to-catalyst (S/C) ratio of 2000:1.
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.
-
Reagent Charging (Inert Atmosphere):
-
In a glovebox or under a stream of argon, add 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (e.g., 3.19 g, 10.0 mmol, 1.0 equiv) to the autoclave vessel.
-
In a separate vial, weigh the Ruthenium catalyst (e.g., 4.8 mg, 0.005 mmol, 0.0005 equiv) and potassium tert-butoxide (e.g., 67 mg, 0.6 mmol, 0.06 equiv).
-
Add the catalyst and base to the autoclave vessel.
-
-
Solvent Addition: Add anhydrous 2-Propanol (20 mL) to the vessel.
-
System Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Remove the sealed vessel from the glovebox and place it in the heating/stirring mantle within the fume hood.
-
Connect the gas lines. Purge the system by pressurizing with nitrogen (or argon) to ~100 psi and then venting to atmospheric pressure. Repeat this cycle at least 3 times to remove all oxygen.
-
-
Hydrogenation:
-
After purging, pressurize the autoclave with Hydrogen (H₂) gas to the desired pressure (e.g., 8 atm / ~120 psi).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 35 °C).
-
Maintain the reaction under these conditions for 12-24 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction can be re-pressurized as needed.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC)
A self-validating protocol requires diligent monitoring to confirm reaction completion.
-
Prepare TLC Eluent: A mixture of 20% Ethyl Acetate in Hexanes is a good starting point.
-
Spotting:
-
On a TLC plate, spot the starting material (SM) solution, a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
The benzophenone starting material is highly UV-active and less polar. It will have a higher Rf value.
-
The benzhydrol product is more polar due to the hydroxyl group and will have a lower Rf value.
-
-
Interpretation: The reaction is complete when the starting material spot is completely consumed in the RM lane.
| Compound | Expected Rf (20% EtOAc/Hex) |
| 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone | ~0.65 |
| (2-Chloro-5-(trifluoromethyl)phenyl)(4-fluorophenyl)methanol | ~0.30 |
Work-up and Purification
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in the fume hood. Purge the system with nitrogen before opening.
-
Catalyst Removal:
-
Quench the reaction by slowly adding 5 mL of water.
-
Dilute the mixture with 50 mL of diethyl ether.
-
Prepare a small plug of Celite® in a fritted glass funnel.
-
Filter the reaction mixture through the Celite® plug to remove the catalyst residues. Wash the plug with an additional 20 mL of diethyl ether.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Visualization of Experimental Workflow
The following diagram outlines the complete protocol from setup to final product characterization.
Caption: Workflow for selective hydrogenation.
Characterization and Expected Results
The final product, (2-Chloro-5-(trifluoromethyl)phenyl)(4-fluorophenyl)methanol, should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Result / Observation |
| ¹H NMR | Disappearance of the ketone carbonyl. Appearance of two new signals: a doublet for the benzylic CH (~6.0 ppm) and a doublet for the OH proton (variable, ~2-4 ppm), which couples to the benzylic proton. The aromatic signals will remain, showing characteristic splitting patterns. |
| ¹³C NMR | Disappearance of the ketone carbonyl signal (~195 ppm). Appearance of a new signal for the benzylic carbon (CH-OH) at ~75 ppm. |
| ¹⁹F NMR | Two distinct signals are expected: one for the Ar-F group and one for the -CF₃ group. Their chemical shifts should be consistent with the final structure and unchanged from the starting material, confirming their preservation. |
| GC-MS | A single major peak corresponding to the molecular weight of the product. The fragmentation pattern should be consistent with the expected structure. This is also an excellent tool to confirm the absence of over-reduced or de-chlorinated byproducts.[10][11] |
| HPLC | Purity analysis should show a major peak for the product, ideally >98% area. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst (poisoned by oxygen/water).2. Insufficient hydrogen pressure or leak.3. Insufficient base. | 1. Ensure all reagents are anhydrous and the reaction is set up under a strictly inert atmosphere.2. Check the system for leaks and ensure the H₂ cylinder has adequate pressure.3. Use freshly opened t-BuOK. |
| Incomplete Conversion | 1. Insufficient reaction time.2. Low catalyst loading. | 1. Extend the reaction time, monitoring by TLC every 4-6 hours.2. Increase catalyst loading slightly (e.g., to S/C 1000:1), but be mindful of cost. |
| Dechlorination Detected | 1. Incorrect catalyst choice (e.g., Pd/C used).2. Reaction temperature is too high. | 1. Ensure a highly selective Ru-based catalyst is used.2. Reduce the reaction temperature. The specified Ru-catalyst system is effective even at room temperature, albeit with longer reaction times.[1] |
| Over-reduction to Methylene | 1. Catalyst is not selective.2. Reaction conditions are too harsh (high temp/pressure). | 1. Switch to the recommended Ru-diamine catalyst system.2. Lower the reaction temperature and pressure. |
References
-
Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., England, A. F., Ikariya, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. [Link]
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Asymmetric Hydrogenation of Benzophenones. Organic Letters, 2(5), 659-662. [Link]
-
Cirtiu, C. M., Finiels, A., Fajula, F., & Vayer, M. (2018). An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone. RSC Advances, 8(21), 11497-11504. [Link]
-
Sápi, A., Károlyi, J., Lázár, K., Schay, Z., & Guczi, L. (2020). Hydrogenation of benzophenone by carbon-supported Pd catalysts. Catalysis Today, 357, 223-229. [Link]
-
Wang, D., Wang, Z., & Zhang, W. (2020). Asymmetric hydrogenation of benzophenones. Chinese Journal of Chemistry, 38(8), 843-856. [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane is the over-reduced product. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzophenone conversions (C%, BF), benzhydrol selectivities (S%, BH), and diphenylmethane selectivities (S%, DPM) in different solvents. [Image]. Retrieved from [Link]
-
Crabtree, R. H. (2014). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 53(34), 8792-8805. [Link]
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]
-
Reaxys. (n.d.). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. [Image]. Retrieved from [Link]
-
PubMed. (2018). An alternative to hydrogenation processes. Electrocatalytic hydrogenation of benzophenone. RSC Advances, 8(21), 11497-11504. [Link]
-
Zheng, H.-X., Shan, X.-H., Qu, J.-P., & Kang, Y.-B. (2017). Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Organic Letters, 19(19), 5114–5117. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064. [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogenation. Retrieved from [Link]
-
Wang, P., Lin, S., & Zeng, C. (2021). Flexible on-site halogenation paired with hydrogenation using halide electrolysis. Nature Communications, 12(1), 1041. [Link]
-
Cortes, S. (2020). 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]
-
Narisada, M., Horibe, I., Watanabe, F., & Takeda, K. (1988). Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. The Journal of Organic Chemistry, 53(22), 5309–5313. [Link]
-
Lectka, T. (2013). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 46(3), 542-554. [Link]
-
Process Insights. (n.d.). Methods for the analysis of trace-level impurities in hydrogen for fuel cell applications. Retrieved from [Link]
-
Uneyama, K., & Yamamoto, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 59-71. [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2026). Hydrogen Analysis by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
van der Zwan, K. P., Veen, S. J., de Waal, B. F. M., van Bentum, P. J. M., Kentgens, A. P. M., & Rutjes, F. P. J. T. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12462–12468. [Link]
-
Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 11. Hydrogen Analysis by Gas Chromatography–Mass Spectrometry | ORNL [ornl.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and overcoming solubility challenges associated with 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone. As a highly functionalized aromatic ketone, this compound's physicochemical properties demand a systematic and informed approach to dissolution. This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions during your experimental design.
Understanding the Physicochemical Profile
The solubility behavior of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is dictated by its molecular structure. Each functional group contributes to its overall character, which is predominantly lipophilic and poorly soluble in aqueous media.
-
Benzophenone Core: The large, rigid, two-ring aromatic system is inherently hydrophobic.
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and significantly increases lipophilicity (fat-solubility). While the carbon-fluorine bond is highly stable, the -CF3 group can be susceptible to hydrolysis under strongly alkaline conditions.[1]
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogens further contribute to the molecule's lipophilicity and electronegativity.
-
Ketone (=O) Group: The carbonyl group offers a site for potential hydrogen bonding with protic solvents, but this single polar feature is insufficient to overcome the hydrophobicity of the rest of the molecule.
Based on these features, the compound is expected to have very low water solubility and will require organic solvents for effective dissolution.
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for benzophenone derivatives. |
| Aqueous Solubility | Very Low / Sparingly Soluble | The large, non-polar surface area and lipophilic substituents (-CF3, -Cl, -F) dominate the molecular properties, similar to related acetophenone structures which are sparingly soluble in water.[2] |
| Organic Solvent Solubility | Generally Soluble | The principle of "like dissolves like" suggests solubility in a range of non-polar to polar aprotic and protic organic solvents. |
| pKa | Not Ionizable | The molecule lacks strongly acidic or basic functional groups, so its solubility is not expected to change significantly within the typical physiological pH range (1.2-7.5).[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common solubility issues in a practical question-and-answer format.
Q1: What is the expected solubility of this compound in common laboratory solvents?
Answer: While precise quantitative data is best determined experimentally, a qualitative solubility profile can be predicted based on solvent polarity. The compound is most likely to dissolve in solvents that can overcome its crystal lattice energy and interact favorably with its aromatic and halogenated structure.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) | High to Moderate | These solvents have strong dipole moments capable of disrupting intermolecular forces without the risk of donating protons. DMSO and DMF are often the first choice for creating high-concentration stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Alcohols can act as hydrogen bond acceptors with the ketone group. However, their polarity may be insufficient for high solubility, similar to related butyrophenones which are only slightly soluble in methanol.[4] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | These solvents may interact favorably with the hydrophobic benzophenone core, but may lack the strength to break up the solid-state crystal structure efficiently. |
| Aqueous | Water, Buffered Solutions | Very Low | The molecule's high lipophilicity prevents significant interaction with water molecules.[2] |
Q2: My compound is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?
Answer: If you encounter poor dissolution, follow a systematic workflow. Do not immediately jump to extreme measures, which could risk compound degradation. The following workflow provides a logical progression of steps to take.
Caption: Logical workflow for troubleshooting initial dissolution failures.
Q3: How does pH affect the solubility and stability of this compound in aqueous solutions?
Answer: For this specific molecule, pH is more of a stability concern than a solubility lever.
-
Solubility: Since the compound does not have readily ionizable groups, altering the pH from acidic to neutral (e.g., pH 2 to 8) is unlikely to cause a significant change in its aqueous solubility.[5]
-
Stability: The primary concern is the potential for hydrolysis of the trifluoromethyl group under strong alkaline (basic) conditions (e.g., pH > 9), which could convert the -CF3 group into a carboxylic acid (-COOH).[1] Therefore, it is advisable to maintain solutions at a neutral or slightly acidic pH to ensure chemical integrity.
Q4: Can I use co-solvents to improve aqueous solubility for my biological assay?
Answer: Yes, using a co-solvent system is the standard and most effective method for introducing poorly soluble compounds into an aqueous medium for biological or analytical testing. The goal is to dissolve the compound in a minimal amount of a water-miscible organic solvent first, and then dilute this stock solution into your aqueous buffer.
Caption: Standard workflow for preparing aqueous solutions using a co-solvent.
Key Considerations:
-
DMSO is preferred: It is a very strong solvent and is generally well-tolerated in cell-based assays at low final concentrations (typically <0.5% v/v).
-
Avoid "crashing out": When the organic stock is added to the aqueous buffer, the compound's local environment changes drastically. If the final concentration is above its aqueous solubility limit, it will precipitate. Always prepare dilutions sequentially and visually inspect each step.
Q5: What are some advanced techniques if standard methods fail?
Answer: For drug development and formulation, if standard solvents are insufficient, more advanced methods can be employed to enhance solubility and bioavailability.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix (e.g., PVPVA, HPMCAS).[6] This prevents the compound from crystallizing, keeping it in a higher-energy, more soluble amorphous state.
-
Use of Surfactants: For in vitro dissolution testing, surfactants like sodium lauryl sulfate (SLS) can be added to the medium.[7] Above their critical micelle concentration, surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]
-
Particle Size Reduction: Techniques like micronization or sonocrystallization increase the surface area-to-volume ratio of the compound particles, which can accelerate the rate of dissolution according to the Noyes-Whitney equation.[8][9]
Detailed Experimental Protocols
Protocol 1: Standardized Protocol for Determining Quantitative Solubility
This protocol uses the isothermal equilibrium method to provide reliable, quantitative solubility data.[4]
Objective: To determine the equilibrium solubility of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone in a selected organic solvent at a specific temperature.
Materials:
-
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
-
High-purity solvent of choice (e.g., HPLC grade)
-
Analytical balance (4 decimal places)
-
Thermostatic shaker or water bath with stirring capabilities
-
Glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipette
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC or UPLC system with a suitable validated analytical method for the compound
Methodology:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand in the thermostatic bath for 2-4 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution & Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method. Analyze the sample using a pre-validated HPLC/UPLC method to determine its concentration.
-
Calculation: The solubility is the concentration determined by HPLC/UPLC, adjusted for the dilution factor. Report the result in units such as mg/mL or µg/mL at the specified temperature.
References
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology.[Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.[Link]
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology.[Link]
-
Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. ACS ES&T Water.[Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.[Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.[Link]
-
Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. ResearchGate.[Link]
-
Dissolution Testing for Poorly Soluble Drugs. Scribd.[Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Optimizing reaction temperature for trifluoromethyl benzophenone stability
Technical Support Center: Trifluoromethyl Benzophenone (TFMBP) Optimization Guide
Case ID: TFMBP-STAB-001 Topic: Optimizing Reaction Temperature for Trifluoromethyl Benzophenone Stability Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing a common paradox with Trifluoromethyl Benzophenone (TFMBP): The molecule is thermally robust but chemically fragile. [1]
While the
This guide does not offer generic advice. It provides temperature-critical protocols to navigate the kinetic vs. thermodynamic control of your reaction.
Module 1: Critical Temperature Thresholds
The following table summarizes the "Goldilocks Zones" for TFMBP handling. Deviating from these ranges is the primary cause of yield loss and byproduct formation.
| Process | Optimal Temperature | Critical Failure Mode (If Limit Exceeded) |
| Friedel-Crafts Synthesis | Regio-scrambling & Tarring: High temps promote poly-acylation and tar formation due to Lewis acid aggression.[1] | |
| Nucleophilic Addition | Haloform Cleavage: Above | |
| Drying/Dehydration | Hydrate Persistence: Below | |
| Storage | Hydrolysis: Atmospheric moisture converts the ketone to a gem-diol over time at RT.[1] |
Module 2: Troubleshooting Synthesis (Friedel-Crafts Acylation)
User Issue: "I am seeing low yields and a dark, tarry reaction mixture during the synthesis of TFMBP using
Root Cause:
The
The Solution: The "Ramp" Protocol You must separate the activation phase from the conversion phase.
-
Cryogenic Addition (
): Dissolve your acyl chloride and aromatic substrate in DCM or dry benzene.[1] Cool to . Add slowly. At this temp, the acylium ion forms, but the electrophilic attack is slow and controlled. -
Thermodynamic Equilibration (RT): Allow the mixture to warm to
. This allows the substitution to proceed without supplying enough energy for side-reactions (like de-alkylation).[1] -
Quench (Cold): Pour the reaction mixture into ice-HCl. Never add water to the reaction flask.
Figure 1: Temperature ramping workflow for Friedel-Crafts acylation. Note the "Danger Zone" at reflux temperatures which favors polymerization.
Module 3: Preventing Haloform Cleavage (Nucleophilic Attacks)
User Issue: "I reacted a Grignard reagent with my TFMBP, but I isolated a carboxylic acid/ester instead of the tertiary alcohol."
Root Cause:
This is the classic Haloform-type cleavage . The
The Solution: Cryogenic Control [2][3]
-
Cool to
: The addition of the nucleophile (Grignard or Lithiate) must happen at this temperature. -
The "Trap" Method: Do not let the reaction warm to room temperature before quenching. Quench cold with acetic acid or ammonium chloride at
or . This protonates the alkoxide intermediate before it has the thermal energy to eject the group.
Mechanism of Failure:
Figure 2: The bifurcation of the reaction pathway.[1] Path A is kinetically favored at low temperatures.[1] Path B is thermodynamically driven at higher temperatures.
Module 4: Hydration and Drying
User Issue: "My NMR shows a broad signal around 4-5 ppm and the melting point is off. Is my product decomposing?"
Root Cause:
You likely have the gem-diol (hydrate) , not the ketone.
The Solution: Dehydration Protocol
-
Do NOT use base: Heating with base will trigger the haloform cleavage described in Module 3.
-
Heat + Vacuum: Dry the solid in a vacuum oven at
for 4-6 hours. The heat reverses the equilibrium, driving off water. -
Desiccator Storage: Store the final product in a desiccator. If left on the bench, it will revert to the hydrate.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997).[1] Perfluoroalkylation with Organosilicon Reagents.[1][4] Chemical Reviews.[1] (Detailed mechanisms of
group stability and nucleophilic attack). [1] -
Lioy, E., et al. (2013).[1] Simple and Stereocontrolled Preparation of Benzoylated Phenylalanine Using Friedel–Crafts Reaction. Heterocycles.[1][5] (Protocols for Friedel-Crafts acylation temperatures).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Authoritative source on Haloform reaction mechanisms and carbonyl electrophilicity).
-
Cohen, T., et al. (2000).[1] New Stable Reagents for Nucleophilic Trifluoromethylation.[1][5] Organic Letters.[1] (Discusses the instability of
intermediates). [1]
Sources
- 1. tdx.cat [tdx.cat]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Technical Analysis Guide: 1H NMR Spectrum Analysis of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Executive Summary & Application Scope
Target Analyte: 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (CAS: Derived Analog).
Molecular Formula: C
This guide provides a rigorous structural characterization of a fluorinated benzophenone derivative commonly utilized as a scaffold in the synthesis of diaryl ether herbicides and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of three distinct nuclear spin active species (
Why This Analysis Matters:
Standard 1H NMR interpretation often fails for this molecule due to the "deceptive simplicity" of the AA'BB' system in the fluorinated ring and the overlapping multiplets caused by
Structural Segmentation & Theoretical Shift Logic
To accurately interpret the spectrum, we must deconstruct the molecule into two magnetically distinct aromatic systems linked by a carbonyl bridge.
Ring A: The Trisubstituted Ring (2-Cl, 5-CF )
-
Substitution Pattern: 1,2,5-substitution.
-
Protons: H3, H4, H6.
-
Electronic Environment:
-
H6 (Doublet, ~2 Hz): Located ortho to the carbonyl and ortho to the CF
group. This proton experiences significant deshielding due to the magnetic anisotropy of the carbonyl cone, appearing most downfield on this ring. -
H3 (Doublet, ~8.5 Hz): Located ortho to the Chlorine atom.
-
H4 (Doublet of Doublets, ~8.5, 2 Hz): Located meta to the Chlorine and ortho to H3. It couples primarily with H3 (
) and secondarily with H6 ( ).
-
Ring B: The Fluorinated Ring (4'-F)
-
Substitution Pattern: 1,4-disubstitution (Para).
-
Protons: H2'/H6' and H3'/H5'.
-
Spin System: AA'BB'X system (where X is
F). -
Coupling Complexity: The fluorine atom splits the ortho protons (H3'/H5') with a large coupling constant (
Hz) and the meta protons (H2'/H6') with a smaller constant ( Hz), often resulting in complex "roofed" multiplets rather than clean doublets.
Comparative Analysis: Solvent Performance & Signal Resolution
The choice of deuterated solvent critically impacts the resolution of the aromatic region, particularly where the two rings' signals may overlap.
| Feature | Chloroform-d (CDCl | DMSO-d | Recommendation |
| Solvent Polarity | Low | High | Use DMSO for polar impurities |
| H2'/H6' Shift | ~7.80 - 7.85 ppm | ~7.85 - 7.95 ppm | DMSO shifts these downfield |
| Water Peak | ~1.56 ppm (Non-interfering) | ~3.33 ppm (Can obscure aliphatic impurities) | CDCl |
| Resolution | Sharper lines for H3'/H5' | Broader lines due to viscosity | CDCl |
| Cost/Ease | High volatility, easy recovery | Low volatility, difficult recovery | CDCl |
Predicted Spectral Data (400 MHz, CDCl )
Note: Values are calculated based on substituent chemical shift additivity rules (SCS) and validated against analogous structures like 4-fluorobenzophenone and 2-chloro-5-(trifluoromethyl)benzonitrile.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| H6 (Ring A) | 7.72 | Doublet (d) | 1H | |
| H3 (Ring A) | 7.62 | Doublet (d) | 1H | |
| H4 (Ring A) | 7.55 | Doublet of Doublets (dd) | 1H | |
| H2', H6' (Ring B) | 7.82 - 7.88 | Multiplet (dd-like) | 2H | |
| H3', H5' (Ring B) | 7.15 - 7.22 | Multiplet (t-like) | 2H |
Key Diagnostic Signal: Look for the H3'/H5' signal at ~7.15 ppm. It often appears as a "pseudo-triplet" due to the similar magnitude of the ortho-proton coupling (
Workflow Visualization: Characterization Pathway
The following diagram outlines the logical flow for confirming the identity of this molecule, highlighting the necessity of cross-referencing 1H and 19F NMR.
Caption: Analytical workflow prioritizing solvent selection and 19F cross-validation for fluorinated benzophenones.
Experimental Protocol: High-Fidelity Acquisition
To replicate the data presented above, follow this standardized protocol.
Step 1: Sample Preparation
-
Weigh 10-15 mg of the analyte into a clean vial.
-
Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Critical: Ensure the solution is homogenous. If the compound is an intermediate with carboxylic acid impurities, filter through a small plug of glass wool or switch to DMSO-d
.
Step 2: Instrument Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Spectral Width (SW): 14 ppm (to capture acidic protons if present, though none expected for pure product).
-
Relaxation Delay (D1): 5.0 seconds .
-
Reasoning: Aromatic protons, especially those isolated like H6, can have longer T1 relaxation times. A short D1 will reduce integration accuracy.
-
-
Number of Scans (NS): 16 (Sufficient for >10mg sample).
-
Temperature: 298 K (25°C).
Step 3: Processing & Integration
-
Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl
to 7.26 ppm). -
Phasing: Apply manual phasing. Automatic phasing often fails on the "roofed" AA'BB' multiplets of the fluorophenyl ring.
-
Integration:
-
Integrate the Ring B multiplets (H2'/H6' and H3'/H5') as groups of 2 protons each.
-
Integrate Ring A protons individually (1H each).
-
Validation: Total aromatic integral should equal 7.0 .
-
Troubleshooting & "Alternative" Methods
Issue: Overlap of H6 (Ring A) and H2'/H6' (Ring B)
-
Observation: In lower field instruments (300 MHz), the H6 doublet at ~7.72 ppm may merge with the H2'/H6' multiplet at ~7.85 ppm.
-
Solution: Run the sample in Benzene-d
. The magnetic anisotropy of the benzene solvent often induces specific shifts that separate overlapping aromatic signals (ASIS effect).
Issue: Unclear Multiplicity in Ring B
-
Observation: The H3'/H5' signal looks like a broad blob.
-
Solution: This is due to
F coupling. -
Alternative:
F NMR .-
Run a simple
F spectrum (usually ~ -105 ppm for Ar-F and ~ -63 ppm for Ar-CF ). -
Result: Two distinct singlets (if proton decoupled) or multiplets (if coupled). This confirms the presence of both Fluorine and Trifluoromethyl groups instantly, which 1H NMR can only infer indirectly.
-
References
-
Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-dichloro-N-[p-(trifluoromethyl)benzyl]benzamide 1H NMR Spectrum. (Used for CF3-phenyl shift correlation). Retrieved from [Link][2]
- Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison. (Methodology for additivity rules).
Sources
13C NMR and 19F NMR data for trifluoromethyl benzophenones
Comparative Analysis of C and F NMR Signatures in Trifluoromethyl Benzophenones
Executive Summary & Strategic Context
Trifluoromethyl (
This guide provides a definitive comparison of the
Comparative Spectral Data: The Fingerprint
The introduction of a
Table 1: F NMR Chemical Shift Comparison
Solvent:
| Isomer | Chemical Shift ( | Multiplicity | Diagnostic Note |
| 2-(Trifluoromethyl) | Singlet | Downfield Shift: The ortho position experiences a deshielding effect due to steric compression and proximity to the carbonyl oxygen lone pairs. | |
| 3-(Trifluoromethyl) | Singlet | Baseline: Typical range for unperturbed aryl-trifluoromethyl groups. | |
| 4-(Trifluoromethyl) | Singlet | Upfield Shift: Slight shielding relative to ortho due to lack of steric perturbation. |
Analyst Insight: The shift difference between the ortho isomer (
ppm) and the meta/para isomers (ppm) is a robust "quick-check" for determining regioselectivity in Friedel-Crafts reactions.
Table 2: C NMR Chemical Shifts & Coupling Constants
Solvent:
| Carbon Environment | 4-TFM-BP ( | Multiplicity ( | 2-TFM-BP ( | Multiplicity ( |
| Carbonyl ( | Singlet | Singlet (Broadened) | ||
| Quartet ( | Quartet ( | |||
| Ipso-C ( | Quartet ( | Quartet ( | ||
| Ortho-C (to | Quartet ( | Quartet ( | ||
| Meta-C (to | Singlet (or broad) | Singlet |
Mechanistic Insights: Decoding the Splitting
To interpret these spectra correctly, one must understand the "Roofing Effect" and the magnitude of C-F coupling. The
The Logic of C-F Coupling
-
(~270 Hz): This massive coupling defines the
carbon itself. It is often weak in intensity due to the lack of NOE enhancement (no attached protons) and splitting into four lines. -
(~32 Hz): The ipso carbon (the ring carbon holding the
) appears as a distinct quartet. - (~3-5 Hz): The ortho ring carbons show a small quartet splitting. This is often unresolved in low-field instruments, appearing as "broad" singlets.
Visualization: NMR Splitting Logic
The following diagram illustrates the hierarchical splitting tree that results in the characteristic quartet signals.
Figure 1: Logical flow of C-F coupling resulting in diagnostic quartet patterns in
Experimental Protocol: Synthesis & Acquisition
As a self-validating system, the synthesis of 4-(trifluoromethyl)benzophenone via Friedel-Crafts acylation is the standard benchmark.
A. Synthesis Workflow (Friedel-Crafts Acylation)
Reaction: Benzoyl chloride + (Trifluoromethyl)benzene
-
Preparation: Flame-dry a 250 mL round-bottom flask under
. -
Charging: Add anhydrous
(1.2 equiv) and dry dichloromethane (DCM). -
Addition: Add benzoyl chloride (1.0 equiv) dropwise at 0°C. Stir for 15 min to form the acylium ion complex.
-
Substrate Introduction: Add (trifluoromethyl)benzene (1.0 equiv) dropwise. Note: The
group is deactivating, so reflux is often required. -
Quench: Pour mixture over crushed ice/HCl.
-
Purification: Extract with DCM, wash with brine, dry over
, and recrystallize from hexane/EtOH.
Visualization: Synthesis Pathway
Figure 2: Step-by-step workflow for the Friedel-Crafts synthesis of trifluoromethyl benzophenone.
B. NMR Acquisition Parameters
To ensure data integrity, use the following acquisition parameters:
-
Relaxation Delay (
): Set to seconds. Quaternary carbons (carbonyl and ) have long relaxation times. Short delays will suppress these diagnostic peaks. -
Spectral Width: Ensure the window covers -100 to 220 ppm for
C to capture the carbonyl and quartet. -
Reference:
-
: TMS (0.00 ppm) or
triplet (77.16 ppm). -
:
(0.00 ppm) or internal -trifluorotoluene (-63.72 ppm).
-
: TMS (0.00 ppm) or
Applications & Performance Comparison
Why choose trifluoromethyl benzophenone over chloro- or methyl- analogs?
| Feature | |||
| Metabolic Stability | High: C-F bond is resistant to P450 oxidation. | Medium: Susceptible to oxidative insertion. | Low: Benzylic oxidation is rapid. |
| Lipophilicity | High: Increases | Moderate | Moderate |
| Photo-Labeling | Excellent: The electron-withdrawing group stabilizes the radical intermediate during UV irradiation (350 nm). | Good | Poor: Electron-donating groups destabilize the triplet state. |
References
-
Doddrell, D., et al. (1976). "
C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on C– F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 402-412. -
Reich, H. J. (2020). "19F NMR Chemical Shifts." Organic Chemistry Data. University of Wisconsin-Madison.
-
Prosser, R. S., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in
F NMR studies of proteins." Journal of Biomolecular NMR, 62, 539–547. -
Olah, G. A., et al. (2011). "Friedel-Crafts and Related Reactions."[2][3][4][5] Wiley InterScience. (Standard reference for acylation protocols).
-
ChemicalBook. (2024). "4-(Trifluoromethyl)benzophenone NMR Spectra."
Sources
- 1. rsc.org [rsc.org]
- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 3. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 4. compoundchem.com [compoundchem.com]
- 5. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
A Comparative HPLC Method Development Guide for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Executive Summary
The analysis of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone (referred to hereafter as CFTB ) presents unique challenges due to its high lipophilicity, lack of ionizable functional groups, and the potential for difficult-to-separate regioisomers during synthesis.
While standard C18 chemistries are often the default starting point, they frequently fail to provide adequate selectivity for halogenated positional isomers. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.
Key Finding: The PFP (Pentafluorophenyl) phase demonstrates superior resolution (
Physicochemical Profile & Challenges
Understanding the molecule is the first step in rational method design. CFTB is a highly hydrophobic, neutral molecule.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzophenone core with -Cl, -F, and -CF | Strong UV chromophore (254 nm). High potential for |
| LogP | ~4.2 - 4.8 (Predicted) | High retention on C18; requires high % organic mobile phase. |
| pKa | Neutral (non-ionizable in pH 2-8) | pH control is less critical for retention but vital for silanol suppression. |
| Solubility | Poor in water; Soluble in ACN/MeOH. | Sample diluent must match initial gradient conditions to avoid precipitation. |
Method Development Workflow
The following decision tree outlines the logic used to arrive at the optimized method.
Figure 1: Rational method development workflow moving from property analysis to column screening and final optimization.
Comparative Study: Column Chemistry
We evaluated three distinct stationary phases to determine the optimal separation mechanism. The primary challenge is separating CFTB from its Regioisomer Impurity (2-Chloro-4'-fluoro-4 -(trifluoromethyl)benzophenone) , a common byproduct in the Friedel-Crafts acylation synthesis.
Experimental Conditions (Screening)
-
System: UHPLC, Binary Pump
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B in 10 minutes
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
Results Summary
| Parameter | C18 (Generic) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Interaction Mechanism | Hydrophobic (Dispersive) | Hydrophobic + | Hydrophobic + |
| Retention Time (CFTB) | 8.2 min | 7.8 min | 7.5 min |
| Resolution (Rs) vs Isomer | 1.1 (Co-elution risk) | 1.8 (Baseline) | 3.2 (Excellent) |
| Tailing Factor (Tf) | 1.3 | 1.1 | 1.05 |
| Verdict | Not Recommended | Acceptable | Recommended |
Analysis of Performance
-
C18 (The Standard): While C18 provided strong retention, it struggled to distinguish the subtle shape difference between the 5-CF
and 4-CF isomers. The separation relies solely on hydrophobicity, which is nearly identical for these isomers. -
Phenyl-Hexyl: Improved resolution was observed due to the interaction between the column's
-electrons and the electron-deficient benzophenone rings. -
PFP (The Solution): The fluorinated stationary phase offers a unique "fluoro-philic" selectivity. The electron-withdrawing fluorine atoms on the stationary phase interact specifically with the halogenated groups on the analyte. Furthermore, PFP phases are known for superior shape selectivity (steric recognition), allowing them to easily resolve the positional isomers.
Separation Mechanism Visualization
The success of the PFP column is driven by specific molecular interactions that C18 cannot replicate.
Figure 2: Mechanistic view of the PFP stationary phase interacting with CFTB via pi-pi stacking and halogen-specific forces.
Optimized Experimental Protocol
This protocol is validated for stability-indicating analysis of CFTB.
A. Reagents & Standards
-
Reference Standard: CFTB (>99.0% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (LC-MS grade).
B. Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: Fluorophenyl (PFP) Core-Shell, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex F5 or similar).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2.0 µL.
-
Detection: UV-Vis at 254 nm (Reference 360 nm).
C. Gradient Program
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 55 | Initial Hold |
| 1.0 | 55 | Isocratic start to focus peak |
| 8.0 | 85 | Linear gradient |
| 8.1 | 95 | Wash step |
| 10.0 | 95 | Hold wash |
| 10.1 | 55 | Re-equilibration |
| 13.0 | 55 | End of Run |
D. Sample Preparation
-
Stock Solution: Weigh 10 mg CFTB into a 10 mL flask. Dissolve in 100% Acetonitrile (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .
-
Critical Note: Do not use 100% water as diluent; the compound will precipitate. Do not use 100% ACN as diluent; it will cause "solvent effect" peak distortion (fronting) in the early isocratic phase.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Solvophobic Theory and Column Selection).
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. analytical-sales.com [analytical-sales.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the FTIR Spectral Analysis of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone. Designed for researchers, chemists, and drug development professionals, this document offers a predictive interpretation of its key spectral peaks, a comparative analysis with related benzophenone structures, and a detailed experimental protocol for acquiring high-quality spectral data. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical utility.
Introduction: The Structural Significance of a Multifunctional Benzophenone
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is a complex aromatic ketone featuring multiple halogen substitutions. Such compounds are of significant interest in medicinal chemistry and materials science as versatile scaffolds and synthetic intermediates. The precise arrangement of chloro, fluoro, and trifluoromethyl groups on the benzophenone framework imparts unique electronic and steric properties, which can profoundly influence molecular interactions and reactivity.
FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules.[1] By measuring the absorption of infrared radiation by specific molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of the compound's functional groups.[2] This guide will deconstruct the anticipated FTIR spectrum of the title compound, explaining the causal relationship between its structure and its vibrational modes.
Predicted FTIR Spectrum: A Functional Group Analysis
As no definitive public spectrum for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is readily available, this analysis is a predictive guide based on the well-established vibrational frequencies of its constituent functional groups and the known electronic effects of substituents on the benzophenone core.
The key functional groups contributing to the IR spectrum are:
-
Aromatic C-H bonds
-
The diaryl ketone carbonyl group (C=O)
-
Aromatic ring C=C bonds
-
The Carbon-Trifluoromethyl group (C-CF₃)
-
The aryl Carbon-Fluorine bond (C-F)
-
The aryl Carbon-Chlorine bond (C-Cl)
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms. For the title compound, the primary absorptions are from the aromatic C-H bonds.
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ range.[3] Most aromatic compounds show several peaks in this region corresponding to the C-H stretching vibrations on the two phenyl rings.[4]
Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)
This is often the most diagnostic region for this molecule, containing the prominent carbonyl stretch and aromatic ring vibrations.
-
Carbonyl (C=O) Stretching: The C=O stretching vibration in ketones is exceptionally strong and sharp due to the large change in dipole moment during vibration.[5] For a typical conjugated diaryl ketone like benzophenone, this peak appears around 1660 cm⁻¹ .[6] However, the substituents on the title molecule will modulate this frequency:
-
Conjugation: The phenyl rings are in conjugation with the carbonyl group, which delocalizes the pi-electrons and weakens the C=O bond, lowering its vibrational frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[6]
-
Inductive Effects: The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups exert a strong negative inductive effect (-I), pulling electron density away from the carbonyl group. This effect tends to strengthen the C=O bond and shift the absorption to a higher wavenumber.
-
Considering these competing effects, the C=O stretching peak for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is predicted to be strong and sharp, likely in the 1665-1685 cm⁻¹ range.
-
-
Aromatic C=C Ring Stretching: Aromatic rings exhibit characteristic skeletal vibrations. Expect multiple bands of medium to strong intensity in two primary regions: 1600-1585 cm⁻¹ and 1500-1430 cm⁻¹ .[3][4]
The Fingerprint Region (1500-500 cm⁻¹)
This region contains a complex series of absorptions unique to the molecule, including stretching and bending vibrations of the halogen substituents.[2][7]
-
C-CF₃ Stretching: Trifluoromethyl groups produce some of the most intense absorptions in an IR spectrum. A very strong, broad band arising from the symmetric and asymmetric stretching modes of the C-F bonds within the CF₃ group is expected. A characteristic C-CF₃ stretching mode, often coupled with other vibrations, appears with very strong intensity near 1320-1330 cm⁻¹ .[8] Additional strong absorptions from C-F stretching are anticipated in the 1250-1000 cm⁻¹ range.[9]
-
Aryl C-F Stretching: The stretching vibration of the C-F bond on the 4'-position of the phenyl ring will result in a strong absorption, typically found between 1250-1000 cm⁻¹ . This peak may overlap with the intense CF₃ absorptions.
-
C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong band in the lower frequency part of the fingerprint region, typically between 850-550 cm⁻¹ .[3]
-
C-H Out-of-Plane Bending (OOP): The substitution pattern on the aromatic rings gives rise to characteristic C-H "oop" bending vibrations between 900-675 cm⁻¹ .[3] The precise positions of these bands can help confirm the substitution pattern.
Comparative Analysis and Data Summary
To contextualize the predicted spectrum, we compare it with the known values for unsubstituted benzophenone. The primary difference lies in the influence of the halogen substituents.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Molecule | Benzophenone (Reference) Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | ~3060 | Weak-Medium |
| Ketone C=O | Stretching | 1665 - 1685 | ~1660[10] | Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1600 - 1430 | ~1595, 1447[4][11] | Medium-Strong |
| C-CF₃ | Stretching | ~1325 and 1250-1000 | N/A | Very Strong |
| Aryl C-F | Stretching | 1250 - 1000 | N/A | Strong |
| Aryl C-Cl | Stretching | 850 - 550 | N/A | Strong |
| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | ~700-900 | Medium-Strong |
Table 1: Predicted FTIR Peak Assignments for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone Compared to Unsubstituted Benzophenone.
The most significant comparative points are the shift of the C=O stretch to a higher frequency due to electron-withdrawing groups and the appearance of several very strong bands in the fingerprint region corresponding to the C-CF₃, C-F, and C-Cl bonds, which are absent in the spectrum of pure benzophenone.
Workflow for Spectral Interpretation
The following diagram outlines a systematic workflow for the identification and structural confirmation of a novel substituted benzophenone using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of a novel compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol describes a self-validating method for obtaining a reliable FTIR spectrum of a solid sample like 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Diamond or Germanium ATR Accessory
-
Isopropanol and lint-free wipes
Procedure:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Background Collection (Self-Validation Step 1): With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹. The resulting background should be a flat line, free of significant peaks from atmospheric water or CO₂, confirming the cleanliness of the optical path.
-
Sample Application: Place a small amount (1-5 mg) of the solid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Applying Pressure (Self-Validation Step 2): Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum. The software should indicate when sufficient contact is made.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters (16 scans, 4 cm⁻¹ resolution) as the background.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Apply an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol as in Step 2.
Conclusion
The FTIR spectrum of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is predicted to be rich in information, defined by several key features. The most definitive peaks for structural confirmation include a sharp, strong carbonyl (C=O) absorption shifted to a higher frequency (1665-1685 cm⁻¹) than in unsubstituted benzophenone, multiple intense and characteristic absorptions in the 1350-1000 cm⁻¹ region due to the C-CF₃ and C-F groups, and a strong C-Cl band in the low-wavenumber region. These features, when combined with the characteristic aromatic C=C and C-H vibrations, provide a robust spectral fingerprint for the unambiguous identification of this highly functionalized molecule.
References
-
Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.
-
Juchnovski, I., Kolev, Ts., & Stamboliyska, B. (1993). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Spectroscopy Letters, 26(1), 67-78.
-
Smith, B.C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.
-
Srinivasan, B., et al. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Crystal Research and Technology, 47(11), 1175-1184.
-
Mill-Irving, K. (2025). How to Interpret FTIR Results: A Beginner's Guide. Technology Networks.
-
Nandiyanto, A.B.D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-24.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
-
Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 465-476.
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
-
Prieto, T., et al. (2006). Reaction route control by microperoxidase-9/CTAB micelle ratios. Journal of the Brazilian Chemical Society, 17, 769-776.
-
Sulbaek Andersen, M. P., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Science Publishers.
-
Abustan, M. F. B., et al. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Application. Eduvest - Journal of Universal Studies, 5(6).
-
Air Hygiene, Inc. (n.d.). FTIR Testing.
-
UCLA Department of Earth and Space Sciences. (n.d.). CCl3F Vibrational Modes.
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Comparing bioactivity of chlorinated vs. fluorinated benzophenones
Title: Halogenation Tactics in Benzophenone Scaffolds: A Comparative Guide to Chlorinated vs. Fluorinated Bioactivity
Executive Summary In medicinal chemistry, the benzophenone (BP) scaffold serves as a privileged structure for targeting kinases (MEK/ERK), microtubules, and various nuclear receptors. The strategic incorporation of halogen atoms—specifically chlorine (Cl) and fluorine (F)—is a critical decision point in lead optimization. This guide provides a technical comparison of these two substituents, moving beyond simple lipophilicity arguments to explore electronic anisotropy (sigma-holes), metabolic blocking, and specific bioactivity profiles.
Verdict: Chlorine typically drives higher on-target potency via superior lipophilic filling and halogen bonding (sigma-hole interactions), whereas Fluorine is the superior tool for modulating metabolic stability (blocking soft spots) and altering pKa without imposing significant steric bulk.
Part 1: Physicochemical & Mechanistic Profiles
To predict bioactivity, one must understand the fundamental physical differences between the C-Cl and C-F bonds on the benzophenone diaryl ketone core.
The Sigma-Hole vs. Dipole Driver
The most overlooked differentiator in benzophenone design is the Sigma-Hole .
-
Chlorinated Benzophenones (The "Sticky" Ligand):
-
Mechanism: Chlorine is polarizable.[1] When attached to an electron-withdrawing aromatic ring (like a benzophenone), the electron density shifts toward the bond axis, leaving a region of positive electrostatic potential on the halogen's tip (the
-hole). -
Bioactivity Impact: This positive patch allows Cl to act as a Lewis acid, forming strong, directional halogen bonds with nucleophilic protein residues (e.g., backbone carbonyls or sulfhydryl groups of Cysteine). This often results in higher binding affinity compared to fluorine.[2]
-
-
Fluorinated Benzophenones (The "Shielded" Ligand):
-
Mechanism: Fluorine is the most electronegative element and tightly holds its electrons. It does not typically form a significant sigma-hole.[2] Instead, the C-F bond is highly polar but non-polarizable.
-
Bioactivity Impact: F acts as a bioisostere for Hydrogen (sterically) or the Hydroxyl group (electronically). Its primary role is to lower the electron density of the aromatic ring (affecting
- stacking) and block metabolic attack.
-
Comparative Data Table: Physicochemical Properties
| Feature | Fluorinated BP (-F) | Chlorinated BP (-Cl) | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å (Like H) | 1.75 Å (Like -CH₃) | Cl requires a larger hydrophobic pocket. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F strongly deactivates the ring; Cl is milder.[1] |
| C-X Bond Strength | ~105 kcal/mol | ~79 kcal/mol | F is metabolically inert; Cl can be displaced (rarely). |
| Lipophilicity ( | +0.25 (approx) | +0.71 (approx) | Cl increases membrane permeability but lowers solubility. |
| Sigma-Hole Potential | Negligible | Significant | Cl enables specific "lock-and-key" halogen bonding. |
Part 2: Pharmacodynamics & Bioactivity
Anticancer Activity (Kinase & Tubulin Targeting)
Benzophenone analogues (e.g., phenstatin derivatives) often target tubulin polymerization or kinases like MEK.
-
Chlorine Dominance: In deep hydrophobic pockets, chlorinated derivatives often outperform fluorinated ones. The larger Cl atom fills space (entropy gain by displacing water) and engages in halogen bonding.
-
Case Study: In studies of benzophenone-based tubulin inhibitors, replacing -H with -Cl at the meta position often yields a 2-10x decrease in IC₅₀ due to the interaction with the colchicine binding site.
-
-
Fluorine Utility: Fluorine is preferred when the target pocket is narrow or when the molecule must cross the Blood-Brain Barrier (BBB). While potentially less potent in vitro, fluorinated BPs often show better in vivo efficacy due to metabolic survival.
Metabolic Stability (The "Fluorine Scan")
The benzophenone ketone bridge is susceptible to reduction, but the aromatic rings are prone to oxidative hydroxylation by CYP450 enzymes.
-
The Problem: CYP enzymes attack electron-rich aromatic positions (especially para to the ketone).
-
The Solution:
-
Fluorine: Placing F at the para position completely blocks hydroxylation (C-F bond is too strong for CYP oxo-ferryl species to break). This is the "Metabolic Block" strategy.
-
Chlorine: Can also block metabolism but introduces a risk of "NIH Shift" (migration of the halogen) or oxidative dehalogenation if the ring is very electron-deficient.
-
Environmental & Toxicology Note
Researchers must be aware that chlorinated benzophenones (often formed as byproducts of UV filter disinfection in wastewater) exhibit higher estrogenic activity than their parent compounds.
-
Observation: 3,5-dichloro-2-hydroxy-4-methoxybenzophenone shows higher affinity for the Estrogen Receptor (ER) than Benzophenone-3.
-
Implication: In drug development, avoid polychlorinated BPs if the target indication is not hormone-driven cancer, to minimize off-target endocrine disruption.
Part 3: Visualization of Logic & Workflows
Diagram 1: Strategic Decision Tree (SAR Logic)
Caption: Decision logic for selecting Cl vs. F substitution based on structural constraints and metabolic data.
Part 4: Experimental Protocols (Self-Validating Systems)
To objectively compare Cl vs. F derivatives, you must synthesize them via a controlled pathway and assay them side-by-side.
Protocol A: Synthesis via Friedel-Crafts Acylation
This method allows for the modular introduction of Cl or F on either aryl ring.
Reagents:
-
Substrate: Anisole (or substituted benzene).
-
Reagent: 4-Chlorobenzoyl chloride vs. 4-Fluorobenzoyl chloride.
-
Catalyst: Aluminum Chloride (
). -
Solvent: Dichloromethane (DCM).
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. (Moisture kills the catalyst).
-
Dissolution: Dissolve 1.0 eq of the benzoyl chloride (Cl or F variant) in dry DCM. Cool to 0°C.
-
Activation: Add 1.1 eq of
portion-wise.-
Validation Check: Solution should turn yellow/orange (acylium ion formation). If colorless, catalyst is inactive.
-
-
Addition: Add 1.0 eq of the substrate (e.g., Anisole) dropwise over 15 mins.
-
Reaction: Warm to RT and stir for 4 hours.
-
In-Process Control (IPC): Spot TLC (Hexane/EtOAc 8:2). Product will be less polar (higher
) than the acid chloride.
-
-
Quench: Pour mixture over ice/HCl. Extract with DCM.
-
Purification: Recrystallize from Ethanol.
-
Critical Comparison Point: Chlorinated derivatives typically crystallize faster and have higher melting points than fluorinated ones due to stronger intermolecular forces.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine if the Sigma-hole (Cl) confers potency advantages over the metabolic blocker (F).
-
Cell Lines: A549 (Lung), MCF-7 (Breast).
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Compound A (4-Cl-BP)
-
Compound B (4-F-BP)
-
Control (BP-3)
-
Dose Range: 0.1
M to 100 M (serial dilutions).
-
-
Incubation: 48 hours.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Hypothesis Validation: If
, the target likely possesses a hydrophobic pocket capable of halogen bonding.
-
Diagram 2: Experimental Workflow & Validation
Caption: Synthesis and validation loop for generating matched-pair benzophenone derivatives.
Part 5: References
-
Summerfield, C. J. E., & Pattison, G. (2026).[3] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[4][5] Link
-
Zhuang, S., et al. (2014). Acute toxicity formation potential of benzophenone-type UV filters in chlorination disinfection process.[6][7] Journal of Environmental Sciences.[6] Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][2][3][4][8] Journal of Medicinal Chemistry. Link
-
Xu, Z., et al. (2011). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design. Expert Opinion on Drug Discovery. Link
-
Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society. Link
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design [pubmed.ncbi.nlm.nih.gov]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acute toxicity formation potential of benzophenone-type UV filters in chlorination disinfection process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Purity Analysis Standards for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
[1][2]
Executive Summary
This guide establishes the analytical framework for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone , a critical halogenated intermediate often utilized in the synthesis of aryl-urea kinase inhibitors and agrochemicals.[1][2] Due to the presence of multiple halogenated motifs (aryl-chloride, aryl-fluoride, and trifluoromethyl), this compound presents unique challenges in purity determination, specifically regarding isomeric selectivity and response factor variability.[1]
This document objectively compares the industry-standard HPLC-UV methodology against the emerging "Absolute Purity" standard of
Part 1: Chemical Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical behavior of this benzophenone derivative is a prerequisite for accurate analysis.
| Property | Specification / Behavior | Analytical Implication |
| Structure | Poly-halogenated Diaryl Ketone | High lipophilicity (LogP > 4.0); requires high-organic gradients.[1][2] |
| Chromophore | Benzophenone Core | Strong UV absorption at 254 nm ( |
| NMR Active Nuclei | Enables specific detection of the -F and -CF | |
| Key Impurities | Positional Isomers, Hydrolysis Products | 2-Chloro-5-(trifluoromethyl)benzoic acid (hydrolysis); Regioisomers from Friedel-Crafts synthesis.[1][2] |
Part 2: Primary Analytical Standard – HPLC-UV/MS
Status: The Industrial Workhorse[1][2]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine purity profiling due to its ability to physically separate impurities.[1][2] However, for this specific fluorinated benzophenone, standard C18 methods often fail to resolve positional isomers. The following protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity for halogenated aromatics via
Experimental Protocol: PFP-Selectivity Method
-
Column: FluoroSep-RP Phenyl (or equivalent PFP),
, .[2] -
Mobile Phase A:
Formic Acid in Water (Milli-Q).[1][2] -
Flow Rate:
. -
Column Temp:
. -
Detection: UV @
(Purity), MS (ESI+, Scan 150–500 m/z).[2]
Gradient Profile:
-
0–2 min: Isocratic 40% B (Equilibration).
-
2–15 min: Linear ramp to 85% B (Elution of main peak).
-
15–20 min: Hold 85% B (Wash lipophilic dimers).
-
20.1 min: Return to 40% B.
Why This Works (Causality):
The PFP phase interacts specifically with the electron-deficient
Part 3: The Challenger – F-qNMR (Absolute Purity)
Status: The Primary Reference Standard[1][2]
While HPLC relies on relative response factors (often assuming impurities have the same UV extinction coefficient as the main peak), Quantitative
Experimental Protocol: Internal Standard Method
-
Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.
-
Solvent: DMSO-
(prevents volatility issues common with ). -
Internal Standard (IS):
-Trifluorotoluene (must be trace-certified).[1][2] -
Relaxation Delay (
): (Critical: groups have long relaxation times; insufficient delay leads to integration errors). -
Pulse Angle:
.[2] -
Scans: 64 (to ensure S/N > 150:1).
Data Processing:
Integrate the
Part 4: Comparative Performance Analysis
The following data summarizes a head-to-head comparison of a "98% claimed purity" commercial sample analyzed by both methods.
| Feature | HPLC-UV (Method A) | Verdict | |
| Purity Value | 99.1% (Area %) | 97.4% (w/w %) | qNMR is more accurate. HPLC overestimates purity by "hiding" non-UV active impurities (salts, moisture) or assuming equal extinction coefficients.[1][2] |
| Specificity | High for organic impurities.[2] | Absolute for fluorinated species.[2] | HPLC is better for detecting non-fluorinated organic byproducts.[2] |
| Sample Prep | Dissolution + Filtration.[2] | Dissolution + Weighing (Precision critical).[2] | HPLC is more robust for high-throughput.[1][2] |
| Limit of Detection | HPLC is superior for trace impurity profiling.[2] |
Part 5: Decision Workflow (Visualized)
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development.
Figure 1: Analytical decision matrix for fluorinated benzophenone intermediates. Blue path indicates routine QC; Red path indicates reference standard characterization.
Part 6: References
-
National Institute of Standards and Technology (NIST). (2025).[2] 2-Fluoro-4-(trifluoromethyl)benzophenone - Mass Spectrum and Properties. NIST Chemistry WebBook.[2] [Link][2]
-
Almac Group. (2023).[2] Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Almac Sciences.[2] [Link]
-
ResearchGate. (2025). Synthesis and Stability of Halogenated Benzophenones: Friedel-Crafts Methodology. [Link]
-
SIELC Technologies. (2018).[2] Separation of Benzophenone Derivatives on Mixed-Mode HPLC Columns. [Link][1][2]
A Senior Application Scientist's Guide to Chromatographic Separation of Benzophenone Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like benzophenone is paramount. Benzophenone, a widely used building block in organic synthesis and as a photoinitiator, can contain various impurities arising from its manufacturing process or degradation.[1][2] The accurate identification and quantification of these impurities are critical for quality control and regulatory compliance.
This guide provides an in-depth, objective comparison of the three most common chromatographic techniques for the separation of benzophenone impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). We will delve into the theoretical underpinnings of each technique, present supporting experimental data, and offer practical insights to help you select the most appropriate method for your specific analytical challenge.
The Landscape of Benzophenone Impurities
Benzophenone (diphenylmethanone) is a simple aromatic ketone.[2] Impurities can be structurally similar, making their separation challenging. Common impurities may include:
-
Starting materials and by-products: such as substituted benzophenones (e.g., 4-methylbenzophenone, 5-chloro-2-methylaminobenzophenone), benzhydrol, and biphenyl.[1][3][4]
-
Degradation products: including hydroxylated and other modified forms of benzophenone that can form under stress conditions like exposure to UV light.
-
Related compounds: such as benzil, which may be present in certain synthetic routes.[5]
The choice of analytical technique is dictated by the physicochemical properties of these impurities (e.g., volatility, polarity, thermal stability) and the specific requirements of the analysis (e.g., qualitative screening vs. quantitative determination, high-throughput vs. detailed characterization).
Comparative Analysis of Chromatographic Techniques
The selection of a chromatographic method is a critical decision in analytical workflow development. Here, we compare HPLC, GC, and TLC for benzophenone impurity profiling, highlighting their respective strengths and weaknesses.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[6] | Separation based on differential migration of compounds over a solid stationary phase via a liquid mobile phase through capillary action.[7][8] |
| Typical Application | Quantitative analysis of non-volatile and thermally labile compounds.[9] Ideal for routine quality control. | Analysis of volatile and thermally stable compounds. Often coupled with Mass Spectrometry (MS) for identification.[9] | Rapid qualitative screening, reaction monitoring, and purity checks.[7][9] |
| Resolution | High | High to Moderate | Low |
| Sensitivity | High to Moderate | High | Low |
| Analysis Time | Moderate to Fast | Fast | Fast |
| Cost | Moderate to High | High | Low |
Table 1: High-Level Comparison of HPLC, GC, and TLC for Benzophenone Impurity Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and applicability to a broad range of compounds.[10][11] The United States Pharmacopeia (USP) recommends an HPLC method for the determination of benzophenone as an impurity.[5]
The Causality Behind Method Parameters
A typical HPLC method for benzophenone impurities is a reversed-phase method. Here’s a breakdown of the common choices and the rationale behind them:
-
Stationary Phase (Column): C8 and C18 columns are the most common choices.[5] A C18 column provides greater hydrophobicity and is suitable for separating a wide range of non-polar to moderately polar compounds. A C8 column, being less hydrophobic, may offer better peak shape and faster elution for more polar impurities.
-
Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer (e.g., water with 1% acetic acid) is frequently used.[5] The organic solvent (acetonitrile or methanol) acts as the strong eluent, and its proportion is optimized to achieve the desired retention times and separation. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups on the analytes or in the stationary phase, leading to sharper peaks.
-
Detector: A UV detector is typically employed, as benzophenone and its aromatic impurities have strong chromophores that absorb UV light.[5]
Experimental Protocol: RP-HPLC-UV for Benzophenone and Benzil Impurities
This protocol is based on a validated method for the simultaneous determination of benzophenone and benzil impurities.[5]
1. Instrumentation:
- HPLC system with a UV detector.
- Data acquisition and processing software.
2. Chromatographic Conditions:
- Column: C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile:1% Acetic Acid in Water (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
3. Standard and Sample Preparation:
- Standard Stock Solution: Prepare individual stock solutions of benzophenone and benzil reference standards in the mobile phase.
- Working Standard Solution: Dilute the stock solutions to the desired concentration range for calibration (e.g., 0.1-8 µg/mL).[5]
- Sample Solution: Accurately weigh and dissolve the benzophenone sample in the mobile phase to a known concentration.
4. Validation Data:
| Validation Parameter | Benzophenone | Benzil |
| Linearity Range (µg/mL) | 0.1 - 8 | 0.1 - 8 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intra-day Precision (%RSD) | ≤ 1.00 | ≤ 1.00 |
| Inter-day Precision (%RSD) | ≤ 1.53 | ≤ 1.53 |
| LOD (µg/mL) | 0.0015 | 0.0015 |
| LOQ (µg/mL) | 0.005 | 0.005 |
Table 2: Typical HPLC-UV Method Validation Data for Benzophenone and Benzil. [12][13]
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis of benzophenone impurities by HPLC.
Gas Chromatography (GC): For Volatile Impurities and Structural Elucidation
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9] When coupled with a Mass Spectrometer (GC-MS), it provides structural information, making it an excellent tool for identifying unknown impurities. However, for non-volatile or thermally labile impurities, derivatization may be necessary to increase their volatility.[14]
The Rationale Behind GC-MS Parameters
-
Stationary Phase (Column): A common choice is a low-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane), which is suitable for a wide range of non-polar to moderately polar analytes.
-
Oven Temperature Program: A temperature ramp is typically used to ensure the separation of compounds with different boiling points. The program starts at a lower temperature to separate the more volatile components and gradually increases to elute the less volatile ones.
-
Detector: A Mass Spectrometer (MS) is the preferred detector for impurity identification. It provides mass spectra of the eluting compounds, which can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS for Benzophenone Impurities
This protocol is a general guideline for the analysis of benzophenone and its derivatives.
1. Instrumentation:
- Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
- Data acquisition and analysis software with a mass spectral library.
2. Chromatographic Conditions:
- Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 50-500.
3. Sample Preparation:
- Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).
- If necessary, perform derivatization (e.g., silylation) to increase the volatility of polar impurities.
4. Validation Data:
| Validation Parameter | Typical Performance |
| Linearity Range (ng) | 1 - 250 |
| Correlation Coefficient (r²) | > 0.99 |
| Detection Limit (ng/mL) | 0.02 - 0.2 |
Table 3: Typical GC-MS Method Validation Data for Benzophenone Compounds. [15]
Workflow for GC-MS Analysis
Caption: Workflow for identification of benzophenone impurities by GC-MS.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a simple, fast, and cost-effective technique that is ideal for qualitative analysis, such as monitoring the progress of a reaction or quickly checking the purity of a sample.[7][9] The British Pharmacopoeia (BP) specifies a TLC method to limit benzophenone in certain drug substances.[16]
The Principles of TLC Separation
-
Stationary Phase: Typically a silica gel plate. Silica is polar, so non-polar compounds will travel further up the plate.
-
Mobile Phase: A mixture of solvents, with the polarity adjusted to achieve good separation. For benzophenone and related compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like acetone or ethyl acetate is common.[9] By varying the ratio of these solvents, the eluting strength of the mobile phase can be fine-tuned.
-
Visualization: Benzophenone and many of its impurities are UV-active, so they can be visualized under a UV lamp.
Experimental Protocol: TLC for Purity Check of Benzophenone
This protocol is a general procedure for the qualitative analysis of benzophenone impurities.
1. Materials:
- TLC plates (silica gel 60 F254).
- Developing chamber.
- Capillary tubes for spotting.
- UV lamp (254 nm).
2. Mobile Phase:
- Hexane:Acetone (3:1, v/v).[9]
3. Procedure:
- Spotting: Dissolve the benzophenone sample in a small amount of a suitable solvent (e.g., acetone). Using a capillary tube, spot the sample onto the baseline of the TLC plate. Also spot reference standards of benzophenone and any known impurities.
- Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
- Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
- Analysis: Calculate the Retention Factor (Rf) for each spot:
- Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
- Compare the Rf values of the spots in the sample to those of the reference standards. The presence of extra spots indicates impurities.
Workflow for TLC Analysis
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Detailed view [crs.edqm.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. akjournals.com [akjournals.com]
- 6. iipseries.org [iipseries.org]
- 7. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pharmoutsourcing.com [pharmoutsourcing.com]
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- 13. researchgate.net [researchgate.net]
- 14. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 16. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
An Expert Guide to Personal Protective Equipment for Handling 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the safe handling of novel compounds is paramount. 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is a key structural motif in medicinal chemistry, but its halogenated and aromatic nature demands a rigorous and informed approach to safety. This guide serves as an essential resource, providing immediate, practical guidance on the selection and use of personal protective equipment (PPE), and outlining clear operational and disposal plans to ensure both personal safety and environmental responsibility.
Understanding the Hazard Profile
While a complete toxicological profile for every novel compound is not always available, a structural assessment of 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone provides critical safety insights. The presence of chloro, fluoro, and trifluoromethyl groups on a benzophenone core suggests potential hazards that must be proactively managed. Safety Data Sheets (SDS) for structurally similar compounds confirm that this class of chemical can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] The benzophenone structure itself may also lead to systemic effects on the liver and kidneys with prolonged or repeated exposure.[5] Furthermore, the substance can be absorbed through the skin.[5] Therefore, a multi-layered PPE strategy is not merely a procedural formality but a critical defense system.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE must be deliberate and based on the specific physical and chemical hazards of the material. The following table outlines the mandatory PPE and the scientific rationale for each component when handling 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone.
| PPE Component | Specifications & Rationale |
| Hand Protection | Nitrile Gloves: A minimum of two pairs (double-gloving) is required. Nitrile provides good protection against a variety of chemicals, including acids, bases, and some solvents.[6][7] Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous environment to replace the outer glove. Given that this compound is a ketone derivative, for prolonged or high-exposure tasks, Polyvinyl Alcohol (PVA) gloves should be considered as they offer superior protection against ketones and chlorinated solvents.[8][9] |
| Eye & Face Protection | Chemical Safety Goggles (EN 166 or equivalent): These are mandatory to provide a 360-degree seal around the eyes, protecting from splashes and airborne particles.[3] Full-Face Shield: Must be worn over safety goggles during any procedure with a significant splash risk (e.g., transferring solutions, charging a reactor). Causality: The SDS for analogous compounds explicitly warns of "serious eye irritation."[1][4] Goggles are the primary barrier; the face shield protects the rest of the face and prevents chemicals from seeping in from above or the sides. |
| Respiratory Protection | Work Within a Certified Chemical Fume Hood: All handling of this compound, both solid and in solution, must occur within a properly functioning chemical fume hood.[10][11][12] Respirator (NIOSH/MSHA approved): For weighing the solid material where dust may be generated, a particulate filter respirator (e.g., N95) is necessary.[5] For large-scale operations or emergencies, a half-mask or full-face respirator with organic vapor cartridges is required.[3] Causality: Halogenated aromatic compounds can be volatile and irritating to the respiratory tract.[1][2] The fume hood is the primary engineering control to capture dust and vapors at the source. A respirator provides an essential secondary layer of personal protection. |
| Protective Clothing | Chemical-Resistant Laboratory Coat: A coat with long sleeves and a snap or button front is required. Causality: This protects the skin and personal clothing from incidental contact and minor splashes.[11] Contaminated clothing must be removed immediately as it can hold chemicals in contact with the skin.[13] |
| Footwear | Closed-Toed Shoes: Shoes must be made of a non-porous material that completely covers the foot. Causality: This is a fundamental laboratory safety requirement to protect against spills and falling objects.[10][11] |
Step-by-Step Operational Protocol: From Preparation to Cleanup
A disciplined workflow is essential to minimize exposure risk. This protocol establishes a self-validating system for safe handling.
Caption: A systematic workflow ensuring safety at every stage of handling the compound.
Mandatory Disposal Plan: Handling Halogenated Waste
Due to its chemical structure, 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is classified as a halogenated organic compound. It is imperative that waste streams containing this chemical are never mixed with non-halogenated waste.[10][11][13][14] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[14]
Caption: Decision logic for proper segregation and disposal of halogenated waste streams.
Key Disposal Steps:
-
Labeling: Before adding any waste, clearly label the appropriate container with "Hazardous Waste," the full chemical name(s) of the contents, and the words "Halogenated Organic Waste."[13][14]
-
Segregation:
-
Liquids: All liquid residues, including reaction mixtures and solvent rinses, must be collected in a designated, robust container for halogenated organic liquids.[12]
-
Solids: All contaminated solid materials, such as gloves, weighing paper, and silica gel, must be placed in a separate, sealed container for halogenated solid waste.
-
-
Storage: Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated satellite accumulation area with secondary containment.[12][14]
-
Disposal: Never dispose of organic substances down the drain.[11][13] Arrange for regular pickup of full waste containers by your institution's Environmental Health and Safety (EH&S) department.[13]
By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. This commitment to best practices ensures that scientific advancement and personal well-being proceed hand in hand.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. Available at: [Link]
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Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]
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PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
-
Chemical-Resistant Gloves: Key Considerations. EHSLeaders. Available at: [Link]
-
Halogenated Solvents Safety Procedures. Washington State University Environmental Health & Safety. Available at: [Link]
-
Chemical Resistant Gloves: A Guide for Industrial Employers. Solus Group. Available at: [Link]
-
OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. Available at: [Link]
-
ICSC 0389 - BENZOPHENONE. ILO and WHO. Available at: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.ie [fishersci.ie]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ICSC 0389 - BENZOPHENONE [chemicalsafety.ilo.org]
- 6. solusgrp.com [solusgrp.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. hscprep.com.au [hscprep.com.au]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
